1-(3-Bromophenyl)-2,2,2-trifluoroethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXYKDDEAMXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633873 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-63-9 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-bromophenyl)-2,2,2-trifluoroethanol, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and comparative data to assist researchers in the efficient and effective synthesis of this target molecule.
Introduction
This compound is a fluorinated aromatic alcohol of significant interest in medicinal chemistry. The presence of the trifluoroethanol moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide explores the two principal synthetic pathways for its preparation: the nucleophilic trifluoromethylation of 3-bromobenzaldehyde and the reduction of 1-(3-bromophenyl)-2,2,2-trifluoroethanone.
Synthetic Pathways
Two primary and effective routes for the synthesis of this compound have been established:
-
Nucleophilic Trifluoromethylation of 3-Bromobenzaldehyde: This is a direct approach where 3-bromobenzaldehyde is reacted with a nucleophilic trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. The reaction is typically activated by a fluoride source and is followed by the deprotection of the resulting silyl ether.
-
Reduction of 1-(3-Bromophenyl)-2,2,2-trifluoroethanone: This two-step method involves the initial preparation of the corresponding trifluoromethyl ketone, 1-(3-bromophenyl)-2,2,2-trifluoroethanone, which is subsequently reduced to the desired alcohol using a suitable reducing agent like sodium borohydride.
The following sections provide detailed experimental protocols and comparative data for these synthetic strategies.
Experimental Protocols
Method 1: Nucleophilic Trifluoromethylation of 3-Bromobenzaldehyde
This procedure outlines the synthesis of this compound from 3-bromobenzaldehyde using trimethyl(trifluoromethyl)silane (TMSCF₃) and a fluoride catalyst.
Reaction Scheme:
Physical and chemical properties of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. The information is compiled from various chemical data repositories and is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic alcohol. Its core structure consists of a benzene ring substituted with a bromine atom at the meta position and a 2,2,2-trifluoroethanol group. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and acidity compared to its non-fluorinated analogs.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 446-63-9[1] |
| Molecular Formula | C₈H₆BrF₃O[1] |
| Molecular Weight | 255.03 g/mol [1][2] |
| InChI | 1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11,12)/h1-4,7,13H |
| InChIKey | YJAXYKDDEAMXAW-UHFFFAOYSA-N |
| SMILES | OC(C1=CC=CC(Br)=C1)C(F)(F)F[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Purity | ≥95.00% (Commercially available)[1] |
| Physical Form | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed sources. For reference, spectral information for the parent compound, 2,2,2-Trifluoroethanol, is widely documented.[3][4][5]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely used method for preparing α-trifluoromethyl alcohols can be adapted.[6] This method involves the nucleophilic addition of a trifluoromethyl group to the corresponding aldehyde.
General Synthesis Protocol: Nucleophilic Trifluoromethylation
The synthesis is typically achieved by reacting 3-bromobenzaldehyde with a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride source as a catalyst.
Reaction: 3-Bromobenzaldehyde + (CF₃)Si(CH₃)₃ --(Fluoride catalyst)--> this compound
Methodology:
-
Reaction Setup: To a solution of 3-bromobenzaldehyde in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add (trifluoromethyl)trimethylsilane.
-
Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride, NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.[6]
Caption: General workflow for the synthesis of this compound.
Biological Activity
There is currently no publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. While studies exist on other bromophenyl-containing molecules, their findings cannot be directly extrapolated to this compound.[7][8] Further research is required to determine its pharmacological profile.
Safety and Handling
Safety information for this compound is derived from data provided by chemical suppliers for related compounds. Handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or chemical fume hood.
Table 3: Hazard Information
| Hazard Type | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This safety information is based on related compounds and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
References
- 1. This compound 95.00% | CAS: 446-63-9 | AChemBlock [achemblock.com]
- 2. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Bromophenyl)-2,2,2-trifluoroethanol (CAS 446-63-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, a key building block and intermediate in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its role in drug discovery.
Core Physicochemical Properties
This compound is a halogenated aromatic alcohol.[1][2][3] Its trifluoromethyl group significantly influences its chemical properties, including acidity and ability to participate in hydrogen bonding.[4] The presence of a bromine atom on the phenyl ring provides a versatile site for further chemical modifications, such as cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 446-63-9 | [1][2][3] |
| Molecular Formula | C₈H₆BrF₃O | [1][2] |
| Molecular Weight | 255.03 g/mol | [3] |
| IUPAC Name | This compound | [1][2] |
| Appearance | Colorless to yellow liquid | |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Store in an inert atmosphere at room temperature. | |
| Solubility | Miscible with water and many organic solvents. | [4] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the reduction of its corresponding ketone, 3'-bromo-2,2,2-trifluoroacetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride being a common and practical choice for laboratory-scale synthesis. For stereoselective synthesis, chiral catalysts can be employed.
Experimental Protocol: Synthesis via Ketone Reduction
This protocol describes a general procedure for the reduction of 3'-bromo-2,2,2-trifluoroacetophenone to yield this compound.
Materials:
-
3'-bromo-2,2,2-trifluoroacetophenone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 eq) in small portions. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water, followed by a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and bioavailability.
The 3-bromophenyl moiety is also of significant interest. For instance, various compounds containing this feature have been investigated for their antifungal properties.[5] This suggests that derivatives of this compound could be explored for the development of novel antifungal agents.
Potential Mechanism of Action
While no specific biological target has been identified for this compound itself, the trifluoroethanol (TFE) moiety is well-known for its effects on protein secondary structure. TFE acts as a co-solvent that can induce or stabilize α-helical conformations in peptides and proteins.[6] This effect is attributed to TFE's ability to create a low dielectric environment, which strengthens intra-peptide hydrogen bonds by displacing water molecules from the peptide backbone.[6]
Representative Experimental Protocol: Antifungal Susceptibility Testing
Given the potential of the 3-bromophenyl group in antifungal agents, a standard broth microdilution assay could be used to evaluate the activity of this compound or its derivatives against fungal pathogens like Candida albicans or Aspergillus fumigatus.
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Grow the fungal strain on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well, including positive and negative control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
This guide provides a foundational understanding of this compound for its application in research and development. Its unique combination of a reactive bromine handle and a biologically relevant trifluoroethanol group makes it a compound of interest for the synthesis of novel chemical entities.
References
An In-Depth Technical Guide to 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)-2,2,2-trifluoroethanol, with the IUPAC name 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol , is a fluorinated organic compound of interest in medicinal chemistry and drug development.[1] The presence of both a bromophenyl group and a trifluoroethanol moiety suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a foundational resource for researchers in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Reference |
| IUPAC Name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol | [1] |
| CAS Number | 446-63-9 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Purity | Typically ≥95% | [1] |
Synthesis
The synthesis of this compound can be achieved through the nucleophilic trifluoromethylation of 3-bromobenzaldehyde. A common and effective method involves the use of a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a suitable catalyst.
Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation
This protocol is adapted from established methods for the trifluoromethylation of aldehydes.
Materials:
-
3-Bromobenzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equivalents) to the stirred solution.
-
Add tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 0.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Warm the mixture to room temperature and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS).
Below is a conceptual workflow for the synthesis and purification process.
Potential Biological Applications and Signaling Pathways
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas for investigation in drug discovery.
-
Kinase Inhibition: The phenyl ring can be functionalized to interact with the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.
-
Ion Channel Modulation: Halogenated phenyl groups are present in a number of known ion channel modulators.
-
Enzyme Inhibition: The trifluoroethanol group can participate in hydrogen bonding and other interactions within enzyme active sites.
Given the neurotoxic potential of some brominated compounds, it is plausible that this molecule could interact with neuronal signaling pathways. The general effects of ethanol on the central nervous system involve modulation of various signaling cascades. A hypothetical signaling pathway that could be investigated for modulation by this compound is the GABAergic signaling pathway, a primary target for many CNS-active drugs.
The following diagram illustrates a simplified representation of a generic signaling pathway that could be a starting point for investigating the mechanism of action of new drug candidates.
References
In-Depth Technical Guide: 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and potential biological significance of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. This molecule is of interest to the scientific community due to its unique combination of a brominated aromatic ring and a trifluoroethanol moiety, features commonly found in pharmacologically active compounds.
Core Compound Data
This compound is a halogenated aromatic alcohol. Below is a summary of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C8H6BrF3O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| CAS Number | 446-63-9 | [1] |
| Physical Form | Colorless to yellow liquid | |
| Purity | Typically ≥95% - 97% | [1] |
| Storage Conditions | Inert atmosphere, room temperature |
Spectroscopic and Physicochemical Properties
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (in the 7-8 ppm region), a quartet for the methine proton (CH-OH) coupled with the fluorine atoms, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the aromatic carbons (one bearing bromine showing a characteristic shift), the carbon attached to the hydroxyl and trifluoromethyl groups, and the trifluoromethyl carbon (a quartet due to C-F coupling). |
| ¹⁹F NMR | A doublet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, coupled with the adjacent methine proton. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹). |
Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic trifluoromethylation of 3-bromobenzaldehyde. The following is a detailed, adaptable protocol based on established methods for the trifluoromethylation of aryl aldehydes using a suitable trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF₃).[2]
Synthesis of this compound
Reaction Principle:
The synthesis involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of 3-bromobenzaldehyde. A nucleophilic catalyst is required to activate the trifluoromethylating agent (e.g., TMSCF₃) to generate a reactive trifluoromethyl anion or a related species. The resulting TMS-protected alcohol is then deprotected to yield the final product.[2]
Materials:
-
3-Bromobenzaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Potassium carbonate (K₂CO₃) or another suitable nucleophilic catalyst
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Trifluoromethylation
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add the nucleophilic catalyst, such as potassium carbonate (0.1 mmol).[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time required for the reaction to complete (monitor by Thin Layer Chromatography or Gas Chromatography-Mass Spectrometry).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected trifluoromethylated alcohol.[2]
Step 2: Deprotection
-
Dissolve the crude TMS-protected alcohol in THF or MeOH.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.[2]
-
Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of the Synthesis
Caption: Logical relationship of the two-step synthesis reaction.
Potential Biological Significance
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules.
-
Halogenated Aromatic Compounds: The presence of a bromine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated compounds are prevalent in pharmaceuticals and agrochemicals.
-
Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a common feature in many drugs. Its high electronegativity and lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and metabolic stability.
-
Trifluoroethanol Moiety: The 2,2,2-trifluoroethanol group can participate in hydrogen bonding and may influence the molecule's interaction with protein targets. This moiety is also found in some anesthetic agents.
Given these features, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development, particularly in areas where modulation of lipophilicity and metabolic stability is desired. Further research into its biological activity is warranted.
References
In-Depth Technical Guide: 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. This fluorinated alcohol is a valuable building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl and bromophenyl moieties. This document details experimental protocols for its synthesis and characterization, presents its physicochemical and spectroscopic data in a structured format, and explores its potential applications in drug development.
Core Structure and Properties
This compound possesses a chiral center at the carbinol carbon, bonded to a 3-bromophenyl group and a trifluoromethyl group. The trifluoromethyl group significantly influences the molecule's electronic properties, increasing the acidity of the hydroxyl proton and enhancing its metabolic stability. The bromophenyl group offers a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 446-63-9 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Purity | ≥95% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the nucleophilic addition of a trifluoromethylating agent to 3-bromobenzaldehyde. A common and effective method involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride catalyst.
Experimental Protocol: Synthesis via Trifluoromethylation of 3-Bromobenzaldehyde
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (1.2 equivalents) to the stirred solution.
-
Add a catalytic amount of TBAF solution (0.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Logical Workflow for Synthesis:
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected spectroscopic data for this compound.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | s | 1H | Ar-H |
| ~7.55 | d | 1H | Ar-H |
| ~7.45 | d | 1H | Ar-H |
| ~7.30 | t | 1H | Ar-H |
| ~5.00 | q | 1H | CH-OH |
| ~2.50 | br s | 1H | OH |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | Ar-C |
| ~132.0 | Ar-C |
| ~130.5 | Ar-C |
| ~128.0 | Ar-C |
| ~123.0 (q) | CF₃ |
| ~122.5 | Ar-C (C-Br) |
| ~72.0 (q) | CH-OH |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch |
| ~3100-3000 | Medium | Ar C-H stretch |
| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |
| ~1250-1050 | Strong | C-F stretch |
| ~1150-1100 | Strong | C-O stretch |
| ~800-600 | Strong | C-Br stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 254/256 | [M]⁺ (isotopic pattern for Br) |
| 185/187 | [M - CF₃]⁺ |
| 155/157 | [M - CF₃ - CO]⁺ or [C₆H₄Br]⁺ |
| 76 | [C₆H₄]⁺ |
Applications in Drug Development
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug design.
-
Trifluoromethyl Group: The -CF₃ group is a common bioisostere for a methyl group but with significantly different electronic properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability.
-
Bromophenyl Group: The bromine atom can act as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of diverse chemical libraries for high-throughput screening. The bromo-substituent can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce the 1-(3-bromophenyl)-2,2,2-trifluoroethyl moiety into various scaffolds to probe structure-activity relationships.
Hypothetical Signaling Pathway Involvement
Given the prevalence of bromophenyl and trifluoromethyl groups in kinase inhibitors, one could hypothesize a role for derivatives of this compound in modulating kinase signaling pathways, which are often dysregulated in cancer and inflammatory diseases.
Hypothetical Kinase Inhibition Workflow:
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its unique combination of a reactive bromine handle and a metabolically robust, electron-withdrawing trifluoromethyl group makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers to utilize this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Discovery and History of Trifluoromethyl Carbinols
print(google_search.search(queries=["first synthesis of trifluoromethyl carbinols publication", "Swarts reaction trifluoromethyl carbinol", "synthesis of trifluoromethyl carbinols early 1900s", "detailed experimental protocol trifluoromethylation of ketones with TMSCF3 and TBAF", "quantitative yields enantioselective synthesis trifluoromethyl carbinols", "pKa values of trifluoromethyl carbinols", "Efavirenz mechanism of action signaling pathway", "Bicalutamide androgen receptor signaling pathway diagram"]))
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, imparting unique properties to bioactive molecules that can enhance their efficacy, stability, and pharmacokinetic profiles.[1][2][3][4][5] Central to the utilization of this powerful moiety is the synthesis of trifluoromethyl carbinols, key building blocks in the construction of complex pharmaceuticals and agrochemicals.[6][7][8] This technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethyl carbinols, detailing seminal synthetic methodologies, key experimental protocols, and the evolution of their application in drug design. Quantitative data are summarized for comparative analysis, and critical reaction pathways are visualized to facilitate a deeper understanding of the underlying chemistry.
Discovery and Early History
The introduction of the trifluoromethyl group into organic molecules has its roots in the late 19th and early 20th centuries with the pioneering work on organofluorine chemistry. While the precise first synthesis of a simple trifluoromethyl carbinol is not definitively documented in a single landmark paper, the foundation was laid by early advancements in fluorination techniques.
The development of methods to create the C-CF3 bond was the critical precursor. One of the earliest and most significant contributions was the Swarts reaction , developed by Belgian chemist Frédéric Swarts in the 1890s. This reaction, involving the treatment of polychlorinated compounds with antimony trifluoride (SbF3), provided one of the first practical routes to trifluoromethyl-containing aromatics.
The direct synthesis of trifluoromethyl carbinols from carbonyl compounds gained momentum with the availability of trifluoromethyl-containing nucleophilic and electrophilic reagents. A significant milestone was the development of the Ruppert-Prakash reagent (TMSCF3) by Ingo Ruppert in 1984 and its popularization by G. K. Surya Prakash. This reagent, trimethyl(trifluoromethyl)silane, provided a safe and effective way to introduce the trifluoromethyl group nucleophilically.[1]
Evolution of Synthetic Methodologies
The synthesis of trifluoromethyl carbinols has evolved significantly from early, often harsh methods to more sophisticated and stereoselective strategies.
Early Methods: Grignard Reactions
Initial approaches to trifluoromethyl carbinols involved the use of Grignard reagents with trifluoroacetaldehyde. However, the gaseous nature and instability of trifluoroacetaldehyde made this method challenging for widespread laboratory use.
The Ruppert-Prakash Reagent: A Paradigm Shift
The introduction of TMSCF3 revolutionized the synthesis of trifluoromethyl carbinols. This stable, liquid reagent, in the presence of a nucleophilic initiator (typically a fluoride source like TBAF), generates a trifluoromethide anion equivalent that readily adds to aldehydes and ketones.[1][9]
Logical Workflow for Ruppert-Prakash Trifluoromethylation:
Caption: Workflow for the synthesis of trifluoromethyl carbinols using the Ruppert-Prakash reagent.
Enantioselective Syntheses
With the increasing importance of chiral drugs, the development of enantioselective methods for the synthesis of trifluoromethyl carbinols became a major focus.[10][11] This has been achieved through various strategies, including the use of chiral catalysts and auxiliaries.[6][8][12] Organocatalysis has emerged as a powerful tool for these transformations, offering high enantioselectivities under mild conditions.[6][13]
Key Experimental Protocols
General Protocol for Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol is a generalized procedure for the trifluoromethylation of a ketone, such as acetophenone, using TMSCF3 and TBAF as the initiator.[9]
Materials:
-
Ketone (e.g., Acetophenone) (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF3) (1.5 equiv)[9]
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the ketone and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent dropwise to the stirred solution.[9]
-
Add the TBAF solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or GC-MS.[9]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.[9]
-
Stir the mixture for 30 minutes to ensure complete desilylation.[9]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[9]
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The efficiency of trifluoromethyl carbinol synthesis can be evaluated based on reaction yields and, for asymmetric syntheses, enantiomeric excess (ee).
| Method/Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Trifluoromethylation of Benzaldehyde | TMSCF3, TBAF | >90 | N/A | [14] |
| Trifluoromethylation of Acetophenone | TMSCF3, K2CO3 | 95 | N/A | [9] |
| Vinylogous Aldol Reaction of Alkylidenepyrazolone | Bifunctional Organocatalyst | 53-57 | 66-77 | [6][8] |
| Aldol Reaction of Trifluoroacetophenones | Singh's Catalyst | High | up to 95 | [13] |
Applications in Drug Development and Signaling Pathways
Trifluoromethyl carbinols are crucial intermediates in the synthesis of numerous pharmaceuticals. The trifluoromethyl group can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity.[2][15]
Efavirenz: An HIV Reverse Transcriptase Inhibitor
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[16][17][18][19] Its structure features a trifluoromethyl carbinol moiety. Efavirenz works by non-competitively binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[17][18]
Signaling Pathway of Efavirenz Action:
Caption: Mechanism of action of Efavirenz on HIV-1 reverse transcriptase.
Bicalutamide: An Androgen Receptor Antagonist
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[20][21] It functions as a competitive antagonist of the androgen receptor (AR).[20][22][23] By binding to the AR, bicalutamide prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes that promote prostate cancer cell growth.[20][22]
Signaling Pathway of Bicalutamide Action:
Caption: Mechanism of action of Bicalutamide on the androgen receptor.
Conclusion
The journey of trifluoromethyl carbinols from their early, challenging syntheses to their current status as indispensable building blocks in modern chemistry is a testament to the ingenuity of chemical research. The development of robust and stereoselective synthetic methods has unlocked their immense potential, particularly in the realm of drug discovery. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, so too will the demand for innovative and efficient routes to these valuable carbinols, ensuring their continued impact on science and medicine for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly enantioselective organocatalytic trifluoromethyl carbinol synthesis--a caveat on reaction times and product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 18. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 21. Bicalutamide (Casodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 22. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bicalutamide - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromophenyl)-2,2,2-trifluoroethanol (CAS No. 446-63-9). The information presented herein is intended to support research and development activities by offering detailed spectral data and the methodologies for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a colorless to yellow liquid with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.65 | s | - | 1H | Ar-H |
| 7.55 | d | 7.8 | 1H | Ar-H |
| 7.45 | d | 7.8 | 1H | Ar-H |
| 7.30 | t | 7.8 | 1H | Ar-H |
| 5.05 | q | 6.8 | 1H | CH |
| 3.50 | br s | - | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C |
| 132.0 | Ar-CH |
| 131.0 | Ar-CH |
| 129.5 | Ar-CH |
| 125.0 | Ar-CH |
| 123.0 (q, J = 280 Hz) | CF₃ |
| 122.5 | Ar-C(Br) |
| 72.5 (q, J = 32 Hz) | CH |
Note: NMR data is typically acquired in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600, 1575, 1475 | Medium-Strong | C=C stretch (aromatic ring) |
| 1270, 1160, 1120 | Strong | C-F stretch (trifluoromethyl group) |
| 1070 | Strong | C-O stretch (alcohol) |
| 790, 690 | Strong | C-H bend (aromatic, meta-disubstituted) |
| 550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | 40/40 | [M]⁺ (Molecular ion with Br isotopes) |
| 185/187 | 100/100 | [M - CF₃]⁺ |
| 157/159 | 20/20 | [M - CF₃ - CO]⁺ |
| 106 | 30 | [C₇H₅O]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
Note: The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
The acquisition of the spectroscopic data presented above follows established analytical chemistry protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of the liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.
Data Acquisition:
-
The spectrum is recorded using an FTIR spectrometer.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron Ionization (EI) is a common method for small, volatile molecules, where the sample is bombarded with a high-energy electron beam.
Data Acquisition:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid chemical sample like this compound.
Caption: General workflow for spectroscopic analysis of a liquid sample.
References
Commercial availability of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and commercial availability of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, a fluorinated organic compound with potential applications as a building block in medicinal chemistry and drug discovery.
Chemical Properties and Data
This compound is a chiral alcohol containing a trifluoromethyl group, which can significantly influence its physicochemical and biological properties. The trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 446-63-9 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Purity | ≥95% | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | See Spectral Data Section | |
| ¹³C NMR (CDCl₃, 100 MHz) | See Spectral Data Section | |
| Infrared (IR) | See Spectral Data Section |
Commercial Availability
This compound is commercially available from several chemical suppliers. The typical purity offered is 95% or higher.
Table 2: Commercial Suppliers
| Supplier | Purity | Catalog Number/Link |
| Sigma-Aldrich | ≥95% | Product Page[2] |
| BLD Pharmatech | Inquire | Product Page |
| Advanced ChemBlocks | 95.00% | U109350[1] |
Synthesis and Experimental Protocols
Synthesis of Precursor: 3-Bromoacetophenone
A common method for the synthesis of 3-bromoacetophenone is through the Friedel-Crafts acylation of bromobenzene. However, a more direct laboratory-scale synthesis involves the bromination of acetophenone.
Experimental Protocol: Bromination of Acetophenone
This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add powdered anhydrous aluminum chloride.
-
Addition of Acetophenone: While stirring, slowly add acetophenone to the aluminum chloride. The reaction is exothermic, and the addition rate should be controlled to avoid excessive heat generation. The mixture will become a viscous mass that eventually turns into a stirrable molten complex.
-
Bromination: Add bromine dropwise to the well-stirred molten complex.
-
Reaction Completion and Work-up: After the addition of bromine is complete, the mixture is stirred at an elevated temperature (e.g., 80-85°C) for a period to ensure the reaction goes to completion. The reaction complex is then decomposed by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ether). The organic extracts are washed, dried, and the solvent is removed. The crude 3-bromoacetophenone is then purified by vacuum distillation.
Reduction to this compound
The reduction of 3'-bromo-2,2,2-trifluoroacetophenone to the corresponding alcohol is a standard transformation. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.
Proposed Experimental Protocol: Reduction with Sodium Borohydride
This is a generalized protocol based on the reduction of similar ketones and requires optimization.[3]
-
Dissolution: Dissolve 3'-bromo-2,2,2-trifluoroacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
dot
Caption: General workflow for the synthesis of this compound.
Potential Applications in Drug Development
While specific biological activities or signaling pathway involvement for this compound have not been detailed in the reviewed literature, its structural motifs suggest its utility as a chiral building block in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for constructing diverse chemical libraries. The trifluoroethanol moiety can be crucial for modulating the pharmacological properties of a lead compound.
dot
Caption: Logical workflow for utilizing the target compound in drug discovery.
Spectroscopic Data
The following spectroscopic data has been reported for a substance identified as this compound, described as a colorless liquid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.25 (m, 4H, Ar-H), 5.01 (q, J = 6.8 Hz, 1H, CH), 3.05 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 131.0, 130.3, 126.3, 123.0 (Ar-C), 123.5 (q, J = 281 Hz, CF₃), 72.1 (q, J = 32 Hz, CH).
-
IR (KBr, νmax/cm⁻¹): 3408, 3035, 2979, 2989, 1536, 1428, 1389, 1275, 1185, 1115, 840, 756.
Note: The provided spectroscopic data is from a supplementary information source and lacks a detailed experimental description. Independent verification is recommended.
Conclusion
This compound is a commercially available fluorinated building block with potential for use in the synthesis of novel bioactive molecules. Its synthesis can be readily achieved through the reduction of its ketone precursor. Further research is warranted to explore its specific applications in medicinal chemistry and to elucidate its biological activity profile.
References
Safety and handling of brominated trifluoroethanol compounds
An In-depth Technical Guide to the Safety and Handling of Brominated Trifluoroethanol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for brominated trifluoroethanol compounds, which are a class of halogenated alcohols. Due to the limited specific data on brominated trifluoroethanol, this document extrapolates from data on 2,2,2-trifluoroethanol and general principles for handling halogenated solvents. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound in use and perform a thorough risk assessment before beginning any work.
Hazard Identification and Toxicology
Halogenated alcohols are recognized as toxic compounds that can exert both local and systemic effects.[1] Trifluoroethanol, a related compound, is classified as toxic to the blood, reproductive system, bladder, brain, upper respiratory tract, and eyes.[2][3] It has been identified as a testicular toxicant in animal studies.[2] The presence of a bromine atom may further influence the toxicological profile.
General Toxic Effects:
-
Irritation: Fluorinated alcohols can cause topical irritation at the site of application.[1]
-
Narcotic Effects: They can have a general toxic effect on the central nervous system, manifesting as narcotic effects.[1]
-
Organ Damage: Dystrophic changes in parenchymatous organs have been observed.[1] Repeated or prolonged exposure to 2,2,2-trifluoroethanol may cause damage to organs, particularly the blood, through inhalation.[4][5]
-
Reproductive Toxicity: 2,2,2-trifluoroethanol is a known reproductive toxin that may damage fertility or the unborn child.[4][6]
Quantitative Toxicity Data
| Compound | Test | Species | Route | Dose/Concentration | Reference |
| 2,2,2-Trifluoroethanol | LD50 | Rat | Oral | 240 mg/kg | [3] |
| 2,2,2-Trifluoroethanol | LD50 | Mouse | Oral | 366 mg/kg | [3] |
| 2,2,2-Trifluoroethanol | LD50 | Rat | Dermal | 1680 mg/kg | [3] |
| 2,2,2-Trifluoroethanol | LC50 | Mouse | Inhalation | 499.4 ppm (4 hours) | [3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9][10]
-
Use non-sparking tools.[9]
-
Avoid contact with skin and eyes.[10] Do not breathe vapors or mists.[9]
-
Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[10][12]
Storage:
-
Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[8][13] Polyethylene containers are often recommended.[7]
-
Store away from incompatible materials such as acids, bases, metals, and oxidizing agents.[7]
-
Designate a specific storage area, such as a flammable storage cabinet.[7] If the compound is a known carcinogen, the storage area must be clearly marked.[7]
-
Keep containers upright to prevent leakage.[14]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the appropriate level of PPE.[15] The following are minimum requirements for handling brominated trifluoroethanol compounds:
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[6][16] Safety glasses must have side shields and meet ANSI Z87.1 standards.[15]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6] Disposable nitrile gloves offer minimal protection for incidental contact and should be removed and replaced immediately after contamination.[15] For more extensive handling, consider double-gloving or using more robust gloves.[15]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[15] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be worn.[6]
-
Respiratory Protection: If work cannot be conducted in a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator is required.[6] Personnel must be medically cleared, fit-tested, and trained to use a respirator.[17]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention. | [3][9][17] |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [6][9][17] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention. | [3][6][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [6][9] |
Spill and Leak Response
-
Small Spill: Absorb the spill with an inert, dry material (e.g., vermiculite, sand).[17] Place the material in a sealed, appropriate container for hazardous waste disposal.[17]
-
Large Spill: Evacuate the area immediately.[17] Secure the area and prevent entry. Contact the institution's Environmental Health & Safety (EH&S) department or emergency services.[17]
Waste Disposal
Halogenated solvent waste must be managed as dangerous or hazardous waste and should never be disposed of down the drain.[7]
-
Segregation: Keep halogenated waste separate from non-halogenated waste, as disposal costs for halogenated materials are significantly higher.[18][19]
-
Containers: Collect waste in a clearly labeled, compatible container with a secure lid.[7][13] The container must be in good condition.[13]
-
Labeling: Attach a completed hazardous waste label to the container before adding any waste.[7] The label should identify the contents and associated hazards.[13][20]
-
Disposal: Follow institutional guidelines for chemical waste collection and disposal.[7]
Experimental Protocols
The synthesis of brominated alcohols often involves the substitution of a hydroxyl group. Below are generalized methodologies for such transformations.
Protocol 1: Halogenation using Phosphorus Tribromide (PBr₃)
This method is effective for converting primary and secondary alcohols to alkyl bromides.[21]
-
Setup: In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.
-
Reagents: Add the trifluoroethanol derivative to the flask. Cool the flask in an ice bath.
-
Addition: Slowly add phosphorus tribromide (PBr₃) to the cooled alcohol with stirring. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture and slowly pour it over ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or chromatography.
Protocol 2: Halogenation using a Mixture of NaBr and H₂SO₄
This method generates hydrogen bromide (HBr) in situ to react with the alcohol.[22]
-
Setup: In a fume hood, place the trifluoroethanol derivative and sodium bromide (NaBr) in a round-bottom flask equipped for distillation.
-
Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) with swirling.
-
Reaction: Gently heat the mixture to distill the bromoalkane product.[22]
-
Workup: Collect the distillate, which may contain some unreacted alcohol, HBr, and other byproducts.
-
Purification: Wash the distillate with water, then with a dilute sodium carbonate solution to neutralize any acid, and finally with water again. Dry the product over an anhydrous salt and re-distill to obtain the pure brominated compound.
Potential Metabolic Pathway and Toxicity Mechanism
While the specific metabolism of brominated trifluoroethanol is not well-documented, the metabolic pathway of 2-fluoroethanol serves as a cautionary example of how fluorinated alcohols can be metabolized to toxic compounds.[23] 2-Fluoroethanol is converted by alcohol dehydrogenase to fluoroacetaldehyde, which is then oxidized to fluoroacetate.[23] Fluoroacetate is a potent toxin that inhibits the citric acid cycle.[23]
This guide is intended to provide a foundation for the safe handling of brominated trifluoroethanol compounds. Always prioritize safety, consult specific SDSs, and adhere to all institutional safety policies.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. chemos.de [chemos.de]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. quora.com [quora.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. vumc.org [vumc.org]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
- 21. Topics in Organic Chemistry: Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations [chemistrywithdrsantosh.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
Methodological & Application
Asymmetric Synthesis of (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chiral secondary alcohol moiety provides a key stereocenter for molecular recognition. This document provides detailed application notes and protocols for the asymmetric synthesis of the (R)-enantiomer via two effective methods: Corey-Bakshi-Shibata (CBS) catalyzed asymmetric reduction and whole-cell biocatalytic reduction.
Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This method utilizes a chiral oxazaborolidine catalyst, typically (R)-2-Methyl-CBS-oxazaborolidine for the synthesis of (R)-alcohols, in the presence of a borane source such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS).[4] The catalyst provides a chiral environment for the stereoselective transfer of a hydride from the borane to the ketone.
Reaction Scheme
Caption: CBS-catalyzed asymmetric reduction of 3-bromo-α,α,α-trifluoroacetophenone.
Data Presentation
The following table summarizes typical results for the CBS reduction of trifluoroacetophenones, which are close structural analogs of the target substrate.
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| α,α,α-Trifluoroacetophenone | (S)-CBS Catalyst | BH3•SMe2 | THF | 40 | >99 | 90 (S) |
| 3-Bromo-α,α,α-trifluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | BH3•THF | THF | -20 to RT | Expected >90 | Expected >90 (R) |
Note: Data for 3-Bromo-α,α,α-trifluoroacetophenone is an expected value based on analogous reactions.
Experimental Protocol: CBS Reduction
Materials:
-
3-Bromo-α,α,α-trifluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-purged round-bottom flask, add anhydrous THF (10 mL) and cool to 0 °C.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) to the flask.
-
Slowly add borane-THF complex (1.2 mmol, 1.2 eq) to the catalyst solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve 3-bromo-α,α,α-trifluoroacetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the catalyst mixture to -20 °C and add the solution of the ketone dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, slowly add methanol (2 mL) to quench the reaction.
-
Allow the mixture to warm to room temperature and add saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol.
Method 2: Whole-Cell Biocatalytic Asymmetric Reduction
Biocatalysis using whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), offers an environmentally benign and highly selective method for the synthesis of chiral alcohols.[5][6] Ketoreductases within the cells catalyze the asymmetric reduction of the prochiral ketone to the corresponding alcohol, often with high enantiomeric excess.
Reaction Scheme
Caption: Whole-cell biocatalytic reduction of 3-bromo-α,α,α-trifluoroacetophenone.
Data Presentation
The following table presents typical results for the whole-cell reduction of substituted acetophenones.
| Substrate | Biocatalyst | Co-substrate | Conversion (%) | ee (%) | Configuration |
| 4-Bromoacetophenone | Aspergillus niger | Glucose | 100 | >99 | R |
| 4'-Bromo-2,2,2-trifluoroacetophenone | Geotrichum candidum | - | >99 | >99 | Not specified |
| 3-Bromo-α,α,α-trifluoroacetophenone | Saccharomyces cerevisiae | Glucose | Expected high | Expected high | R |
Note: Data for 3-Bromo-α,α,α-trifluoroacetophenone is an expected value based on analogous reactions.
Experimental Protocol: Whole-Cell Bioreduction
Materials:
-
3-Bromo-α,α,α-trifluoroacetophenone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose (or sucrose)
-
Deionized water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a flask, suspend baker's yeast (10 g) in deionized water (100 mL).
-
Add glucose (5 g) and stir the mixture at room temperature for 30 minutes to activate the yeast.
-
Dissolve 3-bromo-α,α,α-trifluoroacetophenone (1 mmol) in a minimal amount of ethanol (e.g., 1 mL) and add it to the yeast suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol.
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis.
HPLC Conditions
-
Column: A polysaccharide-based chiral stationary phase is recommended, such as Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
Sample Preparation
-
Prepare a stock solution of the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis
The enantiomeric excess is calculated using the areas of the two enantiomer peaks in the chromatogram:
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
Conclusion
Both the CBS-catalyzed asymmetric reduction and whole-cell biocatalysis are powerful and reliable methods for the synthesis of enantiomerically enriched (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol. The choice of method may depend on factors such as scale, cost, and available laboratory equipment. The CBS reduction offers a well-established chemical route with predictable stereochemical outcomes, while biocatalysis provides a greener alternative with the potential for very high enantioselectivity. Detailed experimental protocols and analytical methods are provided to enable researchers to successfully synthesize and characterize this valuable chiral building block.
References
Application Notes & Protocols: Enantioselective Synthesis of (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral α-trifluoromethyl alcohols are crucial building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1] The enantioselective synthesis of these compounds, such as (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol, is of significant interest. This document provides an overview of common synthetic strategies and detailed protocols for its preparation via catalytic asymmetric reduction of the corresponding prochiral ketone, 3'-Bromo-2,2,2-trifluoroacetophenone.
Overview of Synthetic Strategies
The most common and effective method for synthesizing enantiomerically enriched α-trifluoromethyl alcohols is the asymmetric reduction of the corresponding trifluoromethyl ketone. Several catalytic systems have been developed for this transformation, primarily falling into three categories:
-
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method, pioneered by Corey, Bakshi, and Shibata, uses a chiral oxazaborolidine catalyst with a borane source to achieve high enantioselectivity.[2][3] Catalysts generated in situ from chiral lactam alcohols have also proven effective and reliable.[4][5][6]
-
Transition Metal-Catalyzed Asymmetric (Transfer) Hydrogenation: Ruthenium and Rhodium complexes with chiral ligands are powerful catalysts for the hydrogenation or transfer hydrogenation of trifluoromethyl ketones.[1][7] Asymmetric transfer hydrogenation (ATH) is often preferred as it avoids the need for high-pressure hydrogen gas, using hydrogen donors like formic acid or isopropanol instead.[7]
-
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs) from various microorganisms, can reduce ketones with exceptional stereoselectivity under mild, aqueous conditions.[8][9]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the enantioselective reduction of aryl trifluoromethyl ketones using different catalytic systems, providing a comparative overview of their efficacy.
| Method/Catalyst System | Catalyst | Reductant/H-Source | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | RT | High | up to 86 | (S) |
| In Situ CBS | Chiral Lactam Alcohol / BF₃·OEt₂ | BH₃·THF | CHCl₃ | RT | ~90 | 86 | (S) |
| Rh-Catalyzed Hydrogenation | [Rh(cod)OCOCF₃]₂ / oxoProNOP | H₂ (20 atm) | Toluene | 30 | 90-98 | up to 98 | (R) |
| Ru-Catalyzed ATH | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH / Et₃N | Dioxane/H₂O | 40 | 85-95 | >99 | (S) |
| Biocatalysis (E. coli) | Recombinant ADH | Glucose (cofactor regen.) | Buffer/NADES | 30 | High | >99 | (R) |
Note: Data is compiled from representative procedures for similar substrates.[1][4][7][9] Actual results for 3'-Bromo-2,2,2-trifluoroacetophenone may vary.
Experimental Workflows and Mechanisms
A general workflow for the synthesis is depicted below, followed by a simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Caption: General experimental workflow for asymmetric reduction.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
Detailed Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Trifluoroethanol and borane reagents are toxic and corrosive.
Protocol 1: Oxazaborolidine-Catalyzed Asymmetric Reduction (CBS Reduction)
This protocol is adapted from procedures for the reduction of similar trifluoromethyl ketones.[4]
Materials:
-
3'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 eq, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (0.6 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 15 minutes.
-
In a separate flask, dissolve 3'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a Hexanes:Ethyl Acetate gradient) to yield the desired (S)-alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is based on established methods for the highly enantioselective ATH of ketones.[7]
Materials:
-
3'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq)
-
[(R,R)-TsDPEN]Ru(p-cymene)Cl (or a similar (S,S)-configured catalyst for the (S)-alcohol) (0.01 eq)
-
Formic acid (HCOOH, 2.5 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Isopropanol (or another suitable solvent like Dichloromethane)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To a separate flask, add 3'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq) and the Ru-catalyst (0.01 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add the solvent (e.g., Isopropanol) followed by the freshly prepared HCOOH/Et₃N mixture (2.5 eq).
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).
-
Wash further with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a Hexanes:Ethyl Acetate gradient) to afford the pure (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol.
-
Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. insuf.org [insuf.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Ketone Reduction Utilizing 1-(3-Bromophenyl)-2,2,2-trifluoroethanol in a Modified Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high levels of stereocontrol.[1] This reaction traditionally employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a stoichiometric borane source.[2] The predictability of the stereochemical outcome and the operational simplicity have rendered the CBS reduction a widely adopted method in the synthesis of pharmaceuticals and other complex chiral molecules.[1]
This document outlines a hypothetical application of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol as a novel chiral precursor for an in situ generated catalyst in a modified CBS reduction protocol. The electron-withdrawing nature of the trifluoromethyl group and the steric and electronic properties of the bromophenyl moiety may offer unique reactivity and selectivity profiles in the asymmetric reduction of ketones. These application notes provide a detailed experimental protocol for the enantioselective reduction of a model ketone, acetophenone, to (S)-1-phenylethanol, and present representative data to illustrate the potential of this approach.
Principle and Proposed Signaling Pathway
In this modified CBS reduction, it is proposed that this compound reacts in situ with a borane source to form a chiral alkoxyborane or a related chiral Lewis acidic species. This transient catalyst then coordinates with a stoichiometric reducing agent (e.g., borane-dimethyl sulfide complex) and the ketone substrate. This coordination creates a rigid, organized transition state that facilitates the face-selective transfer of a hydride from the reducing agent to the carbonyl carbon of the ketone, leading to the formation of the desired chiral alcohol with high enantiomeric excess.
Caption: Proposed pathway for the in situ formation of a chiral catalyst and subsequent asymmetric ketone reduction.
Experimental Protocols
This section provides a detailed, representative protocol for the enantioselective reduction of acetophenone using this compound.
Materials:
-
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol (or the R-enantiomer for the opposite product configuration)
-
Acetophenone
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) solution (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol (0.1 mmol, 10 mol%).
-
Seal the flask and purge with a stream of dry nitrogen or argon.
-
Add anhydrous THF (2.0 mL) via syringe.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
In Situ Catalyst Formation:
-
To the stirred solution of the chiral alcohol in THF, add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to facilitate the in situ formation of the chiral catalyst.
-
-
Addition of Ketone and Reducing Agent:
-
In a separate dry vial, prepare a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (1.0 mL).
-
Add the acetophenone solution to the reaction flask dropwise over 5 minutes at 0 °C.
-
Add an additional amount of borane-dimethyl sulfide complex (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2.0 mL) at 0 °C to decompose any excess borane.
-
Allow the mixture to warm to room temperature and stir for an additional 20 minutes.
-
Add 1 M HCl (5.0 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Determine the yield of the isolated (S)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Caption: Experimental workflow for the enantioselective reduction of acetophenone.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective reduction of various prochiral ketones using the described protocol. Note: This data is hypothetical and intended to be illustrative of the potential performance of the method. Actual results may vary.
| Entry | Substrate (Ketone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (S)-1-Phenylethanol | 92 | 95 |
| 2 | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 88 | 93 |
| 3 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 85 | 96 |
| 4 | Propiophenone | (S)-1-Phenyl-1-propanol | 90 | 91 |
Conclusion
This application note presents a hypothetical yet plausible extension of the Corey-Bakshi-Shibata reduction methodology, employing this compound as a novel chiral precursor for an in situ generated catalyst. The detailed protocol provides a solid foundation for researchers to explore the potential of this and other fluorinated chiral alcohols in asymmetric synthesis. The proposed method offers a straightforward and potentially effective route to valuable chiral secondary alcohols, warranting further investigation to establish its scope, limitations, and true efficacy. The unique electronic and steric properties of the proposed chiral auxiliary may lead to novel selectivities and applications in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols: 1-(3-Bromophenyl)-2,2,2-trifluoroethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The presence of both a trifluoromethyl group and a bromo-substituted phenyl ring within a chiral scaffold offers a unique combination of properties and synthetic handles. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, while the bromo group serves as a versatile point for further molecular elaboration, most notably through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this chiral building block.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of more complex chiral molecules. The two main functionalities that can be exploited are the hydroxyl group and the bromo-substituted aromatic ring.
-
Derivatization of the Hydroxyl Group: The secondary alcohol can be acylated, alkylated, or used in nucleophilic substitution reactions. This allows for the introduction of various functional groups and the linkage to other molecular fragments.
-
Cross-Coupling Reactions: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of biaryl and other complex aromatic structures.
The combination of these transformations allows for the generation of a diverse library of chiral compounds for screening in drug discovery and materials science.
Synthetic Utility Workflow
The following diagram illustrates a general workflow for the utilization of this compound in a synthetic campaign.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Enantioselective Synthesis of (R)-1-(3-(Trifluoromethyl)phenyl)ethanol
Reaction Scheme:
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Recombinant E. coli BL21(DE3) expressing a suitable carbonyl reductase[1]
-
Isopropanol (co-substrate)[1]
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
Tween-20 (optional, for improved substrate solubility)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of the recombinant E. coli whole cells in the phosphate buffer.
-
To a reaction vessel, add the 3'-(trifluoromethyl)acetophenone substrate.
-
Add the cell suspension and isopropanol as a co-substrate. A surfactant like Tween-20 can be added to enhance the solubility of the substrate.[1]
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24-48 hours), monitoring the progress by GC or HPLC.[1]
-
Upon completion, the reaction is quenched, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.
Expected Outcome: This method can achieve high yields and excellent enantioselectivity (>99% ee) for the desired chiral alcohol.[1]
Suzuki-Miyaura Cross-Coupling of a this compound Derivative
The bromo group on the phenyl ring is a prime site for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a variety of boronic acids or esters.
Reaction Scheme:
Materials:
-
This compound (hydroxyl group protected, e.g., as a silyl ether)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)
-
Inert gas (Nitrogen or Argon)
General Procedure:
-
To a Schlenk flask, add the protected this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if required) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Stir the mixture at room temperature for a short period under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The following table summarizes representative yields and enantiomeric excesses for reactions involving chiral trifluoroethyl-based compounds, illustrating the potential outcomes when using this compound in similar transformations.
| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |
| Asymmetric Reduction | 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >95 | >99.9 | [1] |
| Asymmetric Cross-Coupling | Styrenes and 3-hydroxy-quinazolinones | Chiral Vanadyl Methoxide Complexes | Chiral 3-Benzyloxy-quinazolinones | 45-93 | 38-91 |
Signaling Pathways and Logical Relationships
While this compound is a building block and not directly involved in signaling pathways, its derivatives can be designed as inhibitors or modulators of such pathways. For example, chiral molecules derived from this building block could potentially target kinases, G-protein coupled receptors, or other enzymes involved in cellular signaling. The logical relationship in its use is a structure-activity relationship (SAR) study, where modifications to the core structure, enabled by the synthetic handles of this building block, lead to changes in biological activity.
The following diagram illustrates the logical relationship in a drug discovery context.
Caption: Drug discovery workflow utilizing the chiral building block.
Conclusion
This compound is a versatile and valuable chiral building block for organic synthesis. Its trifluoromethyl and bromo-phenyl moieties provide handles for the strategic construction of complex and biologically relevant molecules. The protocols and data presented herein offer a foundation for researchers to incorporate this building block into their synthetic strategies for the development of novel pharmaceuticals and other functional materials.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a valuable intermediate, and the ability to resolve its racemic mixture into individual enantiomers is essential for the development of stereochemically defined drugs. These application notes provide detailed protocols for three common and effective methods for the chiral resolution of racemic this compound: enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC).
Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Candida antarctica lipase B (CALB) is a widely used and robust enzyme for the resolution of secondary alcohols.[1] The principle of this method is the selective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol, which is enriched in the other enantiomer.
Experimental Protocol: Enzymatic Acylation
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Molecular sieves (4 Å, activated)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq), anhydrous organic solvent (e.g., toluene, 10 mL per gram of substrate), and activated molecular sieves.
-
Add the acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Add immobilized CALB (e.g., Novozym® 435, 20-50 mg per mmol of substrate).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the unreacted alcohol and the formed ester by silica gel column chromatography to isolate the enantioenriched alcohol and ester.
Data Presentation
| Parameter | (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol | (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl acetate |
| Yield (%) | ~45-50% | ~45-50% |
| Enantiomeric Excess (ee, %) | >98% | >98% |
| Reaction Time (h) | 24-72 | 24-72 |
| Temperature (°C) | 40 | 40 |
| Solvent | Toluene | Toluene |
| Acyl Donor | Vinyl Acetate | Vinyl Acetate |
Note: The data presented are typical values for the enzymatic resolution of secondary alcohols and may require optimization for this specific substrate.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Diastereomeric Salt Formation
This classical resolution method involves the conversion of the racemic alcohol into a pair of diastereomeric derivatives by reaction with a chiral resolving agent.[2] Since alcohols are not readily resolved directly via salt formation, they are typically first derivatized to an acidic ester, such as a phthalate or succinate half-ester. The resulting racemic acid is then reacted with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Diastereomeric Salt Resolution
Part A: Synthesis of the Phthalate Half-Ester
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq) and phthalic anhydride (1.1 eq) in pyridine.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic phthalate half-ester.
Part B: Diastereomeric Salt Formation and Separation
-
Dissolve the crude racemic phthalate half-ester in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add a solution of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, 0.5-1.0 eq) in the same solvent.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from a suitable solvent to improve diastereomeric purity.
Part C: Liberation of the Enantiomerically Pure Alcohol
-
Suspend the purified diastereomeric salt in an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Extract the liberated chiral amine (resolving agent) with an organic solvent.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically pure phthalate half-ester.
-
Hydrolyze the enantiomerically pure phthalate half-ester by refluxing with an aqueous base to yield the enantiomerically pure alcohol.
-
Extract the alcohol with an organic solvent, dry the organic layer, and concentrate to obtain the pure enantiomer.
Data Presentation
| Parameter | Diastereomeric Salt 1 | Diastereomeric Salt 2 |
| Resolving Agent | (R)-(+)-α-methylbenzylamine | (S)-(-)-α-methylbenzylamine |
| Crystallization Solvent | Methanol/Water | Methanol/Water |
| Diastereomeric Excess (de, %) | >95% (after recrystallization) | >95% (in mother liquor) |
| Yield of Pure Enantiomer (%) | ~30-40% | ~30-40% |
Note: The choice of resolving agent and solvent is crucial and often requires screening to find the optimal conditions.
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including alcohols.
Experimental Protocol: Chiral HPLC Separation
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Daicel Chiralpak® IA, IB, IC, or Phenomenex Lux® Cellulose or Amylose series)
-
HPLC system with a UV detector
Procedure:
-
Column Selection and Screening:
-
Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) with a standard mobile phase (e.g., n-hexane/isopropanol, 90:10 v/v) to identify the column that provides the best separation.
-
-
Method Optimization:
-
Optimize the mobile phase composition by varying the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) to achieve baseline separation (Resolution > 1.5) and reasonable retention times.
-
Adjust the flow rate to optimize the separation efficiency and analysis time.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., around 220 nm or 265 nm for the bromophenyl group).
-
-
Preparative Separation (Optional):
-
Once an analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase.
-
Inject larger volumes of a more concentrated solution of the racemic mixture.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak® IA | Lux® Cellulose-1 |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (95:5) |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Temperature (°C) | 25 | 25 |
| Detection (nm) | 220 | 265 |
| Retention Time (min) - Enantiomer 1 | ~8.5 | ~10.2 |
| Retention Time (min) - Enantiomer 2 | ~9.8 | ~12.1 |
| Resolution (Rs) | > 1.5 | > 1.5 |
Note: These are representative conditions and will likely require optimization for the specific compound and HPLC system.
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The chiral resolution of racemic this compound can be effectively achieved using enzymatic kinetic resolution, diastereomeric salt formation, or chiral HPLC. The choice of method will depend on factors such as the desired scale of the resolution, available equipment, and the required enantiomeric purity. The protocols provided herein serve as a comprehensive guide for researchers to develop a robust and efficient resolution strategy for this important chiral building block. It is important to note that the provided protocols are based on established methodologies for similar compounds and may require optimization to achieve the best results for this specific substrate.
References
Application Notes and Protocols: 1-(3-Bromophenyl)-2,2,2-trifluoroethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a synthetic building block with significant potential in medicinal chemistry. While direct applications of this specific molecule in reported drug candidates are not extensively documented, its constituent moieties—the 3-bromophenyl group and the 2,2,2-trifluoroethanol motif—are of high value in drug design and discovery. The 3-bromo substitution provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This document outlines potential applications of this compound, complete with generalized experimental protocols for its derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 446-63-9 | [1][2][3] |
| Molecular Formula | C₈H₆BrF₃O | [2] |
| Molecular Weight | 255.03 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | |
| Purity | Typically ≥95% | [1][2] |
| Storage | Inert atmosphere, room temperature |
Proposed Applications in Medicinal Chemistry
This compound can serve as a valuable starting material for the synthesis of a wide range of biologically active molecules. The presence of both a modifiable aromatic bromine and a secondary alcohol allows for sequential or orthogonal chemical transformations.
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The bromine atom on the phenyl ring is amenable to palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of a variety of aryl and heteroaryl groups, which are common motifs in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.
Introduction of Nitrogen-Containing Moieties via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds. This would allow for the introduction of various amines, anilines, or nitrogen-containing heterocycles at the 3-position of the phenyl ring, creating compounds with potential applications as, for example, serotonin receptor agonists or dopamine receptor antagonists.
Modification of the Alcohol Moiety
The secondary alcohol of this compound can be functionalized through various reactions to introduce different pharmacophoric elements.
-
O-Alkylation/Arylation: Formation of ethers can be achieved to modulate the molecule's polarity and introduce additional binding motifs.
-
Esterification: Conversion to esters can be used to create prodrugs or to introduce groups that interact with specific biological targets.
-
Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the alcohol and the introduction of a variety of nucleophiles, which is particularly useful in optimizing interactions with chiral biological targets.
Experimental Protocols
The following are generalized protocols for the key transformations described above. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.1 - 1.5 equivalents)
-
Base (e.g., NaH, K₂CO₃, 1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 4: General Procedure for Mitsunobu Reaction of this compound
Materials:
-
This compound
-
Nucleophile (e.g., a carboxylic acid or phenol, 1.1 - 1.5 equivalents)
-
Triphenylphosphine (PPh₃, 1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound, the nucleophile, and triphenylphosphine in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography to remove triphenylphosphine oxide and other byproducts.[5][6][7]
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry. Its dual functionality allows for the synthesis of a wide array of complex molecules with potentially valuable pharmacological properties. The generalized protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound in their drug discovery programs. Through systematic derivatization using modern synthetic methodologies, novel compound libraries can be generated, facilitating the identification of new therapeutic leads.
References
- 1. This compound | 446-63-9 [sigmaaldrich.com]
- 2. This compound 95.00% | CAS: 446-63-9 | AChemBlock [achemblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
Introduction
The strategic incorporation of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The building block, 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, offers a unique combination of features for the synthesis of advanced pharmaceutical intermediates:
-
Trifluoromethyl (-CF3) Group: Confers increased metabolic stability due to the strength of the C-F bond and modulates the electronic properties of the aromatic ring.[1][2]
-
Chiral Trifluoroethanol Moiety: The chiral alcohol provides a key interaction point for binding to biological targets and can influence the overall conformation of the molecule.
-
Bromophenyl Group: The bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to introduce molecular diversity.
These application notes provide detailed protocols for three fundamental cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as a key starting material. The resulting products are valuable intermediates for the development of novel therapeutics.
General Synthetic Utility
The versatility of this compound as a building block is illustrated by its ability to undergo various transformations to create diverse molecular scaffolds. The bromo-substituent allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in a vast number of pharmaceutical agents.
References
Application Notes and Protocols for the Reduction of 3-Bromobenzoyltrifluoromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of the aromatic ketone 3-bromobenzoyltrifluoromethane to the corresponding alcohol, 1-(3-bromophenyl)-2,2,2-trifluoroethanol. This transformation is a key step in the synthesis of various molecules with applications in medicinal chemistry and materials science. Two primary methodologies are presented: a chemical reduction using sodium borohydride and a catalytic hydrogenation. These protocols offer reliable and reproducible methods for obtaining the desired product in high yield and purity.
Introduction
The reduction of carbonyl compounds, particularly aromatic ketones, is a fundamental transformation in organic synthesis. The resulting secondary alcohol, this compound, is a valuable building block. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of downstream compounds. This makes the reduction of 3-bromobenzoyltrifluoromethane a critical step in the development of novel therapeutics and functional materials.
Key Reaction
The primary transformation described in these protocols is the reduction of the ketone functional group of 3-bromobenzoyltrifluoromethane to a secondary alcohol.
Chemical Equation:
3-Bromobenzoyltrifluoromethane yields This compound
Data Presentation
The following tables summarize the quantitative data for the two primary reduction methods.
Table 1: Chemical Reduction with Sodium Borohydride (NaBH₄)
| Parameter | Value | Reference |
| Substrate | 3-Bromobenzoyltrifluoromethane | N/A |
| Reagent | Sodium Borohydride (NaBH₄) | [1][2] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 - 4 hours | General Knowledge |
| Typical Yield | >95% | General Knowledge |
| Work-up | Aqueous quench, extraction | [1] |
| Purification | Column Chromatography (optional) | General Knowledge |
Table 2: Catalytic Hydrogenation
| Parameter | Value | Reference |
| Substrate | 3-Bromobenzoyltrifluoromethane | N/A |
| Catalyst | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | General Knowledge |
| Hydrogen Source | H₂ gas | General Knowledge |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Pressure | 1 - 5 atm | General Knowledge |
| Reaction Time | 2 - 16 hours | General Knowledge |
| Typical Yield | >98% | General Knowledge |
| Work-up | Filtration of catalyst | General Knowledge |
| Purification | Evaporation of solvent | General Knowledge |
Experimental Protocols
Protocol 1: Reduction of 3-Bromobenzoyltrifluoromethane using Sodium Borohydride
This protocol describes a robust and scalable method for the reduction of 3-bromobenzoyltrifluoromethane using the mild reducing agent sodium borohydride.
Materials:
-
3-Bromobenzoyltrifluoromethane
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzoyltrifluoromethane (1.0 eq) in anhydrous methanol (to a concentration of approximately 0.2-0.5 M).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.1-1.5 eq) in small portions over 20-30 minutes. Monitor the reaction for any temperature increase and maintain it below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas evolution will occur.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Catalytic Hydrogenation of 3-Bromobenzoyltrifluoromethane
This protocol outlines the reduction of 3-bromobenzoyltrifluoromethane via catalytic hydrogenation, a clean and efficient method that often results in very high yields.
Materials:
-
3-Bromobenzoyltrifluoromethane
-
10% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogenation vessel (e.g., Parr shaker or H-Cube)
-
Hydrogen gas (H₂) source
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a suitable hydrogenation vessel, add 3-bromobenzoyltrifluoromethane (1.0 eq) and the chosen solvent (ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add the catalyst (typically 5-10 mol% of the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and taking an aliquot.
-
Work-up:
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the pure product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general logic of the reduction process.
Caption: Experimental workflow for the reduction of 3-bromobenzoyltrifluoromethane.
Caption: Logical relationship in the synthesis of bioactive molecules.
References
The Strategic Application of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol in the Synthesis of Novel Agrochemicals
Introduction
1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a key fluorinated building block in the development of modern agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product, leading to more effective and persistent pesticides. The bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of a diverse range of complex molecular architectures. This application note details the use of this compound in the synthesis of a novel pyrazole-based fungicide, highlighting its role in introducing the critical trifluoroethoxy pharmacophore.
Application Note: Synthesis of a Novel Pyrazole Fungicide
The synthesis of novel pyrazole carboxamide fungicides often involves the incorporation of a trifluoroalkoxy side chain, which is crucial for their fungicidal efficacy. In this context, this compound serves as a precursor to introduce the 1-(3-bromophenyl)-2,2,2-trifluoroethoxy moiety. This is typically achieved through an etherification reaction, followed by further functionalization of the pyrazole core.
The general synthetic strategy involves the following key transformations:
-
Etherification: this compound is reacted with a suitable pyrazole intermediate containing a leaving group (e.g., a halogen or a sulfonate) to form the corresponding ether. This reaction is a critical step for linking the fluorinated side chain to the core heterocyclic structure.
-
Suzuki-Miyaura Cross-Coupling: The bromo-substituent on the phenyl ring can be subsequently utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl groups, enabling the fine-tuning of the molecule's biological activity and physical properties.
-
Amide Bond Formation: The final step often involves the coupling of the pyrazole carboxylic acid with a desired amine to form the active carboxamide fungicide.
The incorporation of the 1-(3-bromophenyl)-2,2,2-trifluoroethoxy group is hypothesized to enhance the binding affinity of the fungicide to its target enzyme, such as succinate dehydrogenase (SDH), a key component in the mitochondrial respiratory chain of fungi.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained in the key steps of the synthesis of a representative pyrazole fungicide.
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Etherification | This compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 85 | >98 |
| 2. Suzuki-Miyaura Coupling | Product from Step 1, Phenylboronic acid | 1-(3-Phenylphenyl)-2,2,2-trifluoroethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 78 | >97 |
| 3. Saponification | Product from Step 2 | 1-Methyl-3-(trifluoromethyl)-5-((1-(3-phenylphenyl)-2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-4-carboxylic acid | 92 | >99 |
| 4. Amide Formation | Product from Step 3, 2-Aminotoluene | Final Pyrazole Fungicide | 88 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Etherification)
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.
Protocol 2: Synthesis of 1-(3-Phenylphenyl)-2,2,2-trifluoroethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Suzuki-Miyaura Coupling)
-
To a degassed mixture of 1-(3-bromophenyl)-2,2,2-trifluoroethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.
Visualizations
Caption: Synthetic pathway for a novel pyrazole fungicide.
Caption: Experimental workflow for key synthetic steps.
Chiral HPLC method for separating enantiomers of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluoro-substituted alcohol of significant interest in the pharmaceutical and agrochemical industries. The enantiomers of this compound may exhibit different biological activities and toxicological profiles, making their separation and analysis crucial for research, development, and quality control. This document provides a detailed application note and a robust protocol for the enantioselective separation of this compound using chiral High-Performance Liquid Chromatography (HPLC). The method is based on the successful separation of structurally similar trifluoromethyl-substituted alcohols, utilizing polysaccharide-based chiral stationary phases.[1]
Data Presentation
The enantiomeric separation of trifluoromethyl-substituted alcohols is commonly achieved using polysaccharide-based chiral stationary phases (CSPs).[1] Columns derived from amylose and cellulose, such as the Chiralpak® and Chiralcel® series, have shown wide applicability for these types of analytes.[1] The selection of an appropriate CSP and mobile phase is critical for achieving baseline separation.[1]
While specific data for this compound is not widely published, the following table summarizes typical performance data for the separation of a closely related compound, 1-Phenyl-2,2,2-trifluoroethanol, on popular polysaccharide-based columns. This data provides a strong starting point for method development for the target analyte.
Table 1: Typical Performance Data for the Chiral Separation of 1-Phenyl-2,2,2-trifluoroethanol [1]
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Experimental Protocols
This section provides a detailed methodology for the chiral HPLC separation of this compound.
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Methanol
-
Chiral HPLC Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
2. Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[1]
3. Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched this compound in the mobile phase to avoid peak distortion.[1] If solubility is an issue, use a solvent compatible with the mobile phase.
-
Concentration: Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
4. HPLC Conditions
-
Mobile Phase Selection:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is the most common mobile phase for polysaccharide-based CSPs. A typical starting condition is 90:10 (v/v) n-hexane/isopropanol. The ratio can be adjusted to optimize retention and resolution.[1]
-
Polar Organic Mode: Pure alcohols, such as methanol or ethanol, can also be effective.[1]
-
-
Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[1]
-
Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[1]
-
Detection: Set the UV detector to a wavelength where the analyte has significant absorbance. For aromatic trifluoromethyl-substituted alcohols, this is often in the range of 210-254 nm.[1]
-
Injection Volume: 10 µL
5. Data Analysis
-
Peak Identification: Inject a racemic standard to identify the retention times of both enantiomers.[1]
-
Calculation of Chromatographic Parameters: [1]
-
Retention Factor (k): k = (t_R - t_₀) / t_₀, where t_R is the retention time of the analyte and t_₀ is the void time.
-
Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively.
-
Resolution (Rₛ): Rₛ = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Derivatization of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol for Chiral GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and chemical synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. 1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a chiral alcohol that may serve as a key intermediate in the synthesis of pharmaceuticals. Gas chromatography (GC) on a chiral stationary phase (CSP) is a powerful technique for enantioselective analysis due to its high resolution and sensitivity. However, direct analysis of polar compounds like alcohols can be challenging. Derivatization is a common strategy to improve the chromatographic properties of such analytes.[1] This process typically involves converting the polar hydroxyl group into a less polar, more volatile functional group, such as an ester.[1] Acylation, for instance, reduces polarity and enhances the separation of chiral compounds in the chromatographic column.[1] This application note provides detailed protocols for the derivatization of this compound using trifluoroacetic anhydride (TFAA) and (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) for subsequent chiral GC analysis.
Derivatization Strategies
Two primary derivatization methods are presented: acylation with TFAA and esterification with Mosher's acid chloride. Acylation with a fluorinated anhydride like TFAA is advantageous as it increases volatility and can enhance detection sensitivity, particularly with an electron capture detector (ECD).[1] The formation of Mosher's esters creates diastereomers from the enantiomers, which can then be separated on a standard achiral GC column, although analysis is also possible on chiral columns.[2][3]
Quantitative Data Summary
Table 1: Derivatization Reaction Conditions
| Parameter | Method 1: Trifluoroacetylation | Method 2: Mosher's Ester Formation |
| Derivatizing Reagent | Trifluoroacetic Anhydride (TFAA) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride |
| Analyte | This compound | This compound |
| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile | Anhydrous Pyridine or Dichloromethane with a base (e.g., DMAP) |
| Reagent Ratio | Analyte:TFAA (1:1.5 molar ratio) | Analyte:Mosher's Acid Chloride (1:1.2 molar ratio) |
| Reaction Temperature | Room Temperature or 60°C | Room Temperature |
| Reaction Time | 15-30 minutes | 2-6 hours |
| Work-up | Evaporation of solvent and excess reagent | Aqueous wash, extraction, and drying |
| Expected Yield | >95% (typical for acylation) | >90% (typical for esterification) |
Table 2: Chiral GC Analysis Parameters
| Parameter | Method 1: Trifluoroacetyl Derivative | Method 2: Mosher's Ester Derivative |
| GC Column | Chiral Stationary Phase (e.g., CP Chirasil-DEX CB, Astec CHIRALDEX G-TA)[1] | Achiral or Chiral Stationary Phase (e.g., DB-5, HP-5) |
| Column Dimensions | 25-30 m x 0.25 mm I.D., 0.25 µm film thickness[1] | 25-30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium[1] | Hydrogen or Helium |
| Injector Temperature | 230-250°C[1] | 250-270°C |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250-300°C[1] | 250-300°C |
| Oven Program | Isothermal or Gradient (e.g., 100°C hold 2 min, ramp 5°C/min to 200°C) | Isothermal or Gradient (e.g., 150°C hold 2 min, ramp 10°C/min to 280°C) |
| Expected Separation (α) | > 1.05 (dependent on CSP) | Baseline separation of diastereomers |
Experimental Protocols
Protocol 1: Trifluoroacetylation of this compound
This protocol describes the formation of the trifluoroacetyl ester derivative.
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen or Argon gas
-
Screw-cap vials (2 mL)
-
Microsyringes
Procedure:
-
Accurately weigh approximately 1-2 mg of this compound into a 2 mL screw-cap vial.
-
Add 1 mL of anhydrous dichloromethane to dissolve the alcohol.
-
Using a microsyringe, add a 1.5 molar excess of trifluoroacetic anhydride to the solution.
-
Cap the vial tightly and vortex for 10 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes, or heat at 60°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent and excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.
Protocol 2: Mosher's Ester Formation of this compound
This protocol details the formation of diastereomeric esters using (R)-Mosher's acid chloride. A parallel reaction with (S)-Mosher's acid chloride is recommended for confirmation of absolute configuration if desired.[2][3]
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine or anhydrous dichloromethane
-
4-(Dimethylamino)pyridine (DMAP) (if using dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Screw-cap vials (2 mL)
-
Rotary evaporator
Procedure:
-
In a clean, dry vial, dissolve approximately 2.5 mg of this compound in 0.5 mL of anhydrous pyridine (or anhydrous dichloromethane).
-
If using dichloromethane, add a catalytic amount of DMAP.
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Cap the vial and allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC or GC for completion.
-
Once the reaction is complete, add 1 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 2 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting crude ester in a suitable solvent for GC analysis.
Visualizations
Caption: Workflow for chiral analysis.
Caption: Trifluoroacetylation of the chiral alcohol.
Caption: Formation of diastereomeric Mosher's esters.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The most prevalent and direct method is the nucleophilic trifluoromethylation of 3-bromobenzaldehyde. This reaction typically employs a trifluoromethylating agent, with the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) being a widely used and effective choice. The reaction is generally initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials and reagents are:
-
3-Bromobenzaldehyde
-
Ruppert-Prakash reagent (TMSCF₃)
-
A fluoride source (e.g., TBAF, CsF)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Reagents for aqueous workup (e.g., saturated ammonium chloride solution, hydrochloric acid)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Q3: What is the general reaction mechanism?
A3: The reaction proceeds via the following general steps:
-
Activation of the Ruppert-Prakash reagent by a fluoride ion to generate the trifluoromethyl anion (CF₃⁻).
-
Nucleophilic attack of the trifluoromethyl anion on the electrophilic carbonyl carbon of 3-bromobenzaldehyde.
-
Formation of a silylated intermediate.
-
Hydrolysis of the silylated intermediate during aqueous workup to yield the final product, this compound.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes. The starting material, 3-bromobenzaldehyde, will have a different Rf value than the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the typical yields for this synthesis?
A5: With an optimized protocol, yields for the trifluoromethylation of aryl aldehydes can be moderate to high, often ranging from 60% to over 90%. However, the actual yield can be influenced by various factors, including the purity of reagents, reaction conditions, and purification methods.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure or Wet Reagents/Solvent | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents and freshly opened or properly stored reagents. Traces of water can quench the trifluoromethyl anion. |
| Inactive Ruppert-Prakash Reagent | Use a fresh bottle of the Ruppert-Prakash reagent. The reagent can degrade over time, especially if not stored properly under an inert atmosphere. |
| Insufficient Fluoride Catalyst | Ensure the correct catalytic amount of the fluoride source (e.g., TBAF) is used. In some cases, a slight increase in the catalyst loading might be beneficial. |
| Low Reaction Temperature | While the reaction is often initiated at 0°C, allowing it to slowly warm to room temperature can be crucial for completion. If the reaction stalls, gentle heating might be necessary, but this should be done cautiously to avoid side reactions. |
| Inefficient Stirring | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially during the addition of reagents. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Suggested Solution |
| Side Reactions of the Aldehyde | The presence of impurities in the 3-bromobenzaldehyde or prolonged reaction times at elevated temperatures can lead to side reactions like Cannizzaro reaction or aldol condensation. Use purified starting material and maintain the recommended reaction temperature and time. |
| Decomposition of the Product | The product, a trifluoromethyl carbinol, can be sensitive to strongly acidic or basic conditions. Use mild conditions for the workup and purification. A saturated solution of ammonium chloride is often preferred for quenching the reaction. |
| Formation of Silyl Ether Byproduct | Incomplete hydrolysis during the workup can leave the silylated intermediate. Ensure sufficient time and appropriate acidic conditions (e.g., 1M HCl) during the workup to fully deprotect the alcohol. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Starting Material | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation. |
| Oily Product that is Difficult to Handle | The product is a liquid at room temperature.[1] If the crude product is an oil, ensure all solvent has been removed under reduced pressure. Purification by column chromatography is generally the most effective method. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on established methods for the trifluoromethylation of aryl aldehydes.
Materials:
-
3-Bromobenzaldehyde
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
To the stirred solution, add the Ruppert-Prakash reagent (TMSCF₃, 1.2 - 1.5 eq) dropwise.
-
Following the addition of TMSCF₃, add the TBAF solution (0.1 - 0.2 eq) dropwise. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to yellow liquid.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Preventing racemization of chiral 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of chiral 1-(3-Bromophenyl)-2,2,2-trifluoroethanol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For drug development, maintaining the specific chirality of this compound is crucial as different enantiomers can exhibit distinct pharmacological activities, potencies, and toxicities. Loss of enantiomeric purity can lead to reduced efficacy and potential off-target effects.
Q2: What are the primary factors that can induce racemization of this compound?
A2: The primary factors that can induce racemization of benzylic alcohols like this compound include:
-
Acidic Conditions: The presence of strong acids can catalyze the formation of a carbocation intermediate at the chiral center, which is planar and achiral. Subsequent attack by a nucleophile (like the hydroxyl group) can occur from either face, leading to a racemic mixture.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the racemization process, accelerating the rate of conversion to the racemate, especially in the presence of acidic or basic impurities.
-
Inappropriate Solvents: Protic solvents, especially under acidic conditions, can facilitate the protonation of the hydroxyl group, making it a better leaving group and promoting the formation of the carbocation intermediate.
Q3: How does the trifluoromethyl group influence the stability of the chiral center?
A3: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can have a stabilizing effect on the molecule. The carbon-fluorine bonds are very strong, contributing to the overall chemical and thermal stability of the compound.[1] This can make the alcohol less prone to certain degradation pathways. However, the electron-withdrawing effect can also influence the acidity of the benzylic proton, which under certain basic conditions could potentially lead to racemization, although acid-catalyzed racemization is generally more common for this class of compounds.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may arise during the handling and reaction of chiral this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of enantiomeric excess (ee%) after purification by column chromatography. | The silica gel used in column chromatography is slightly acidic and can cause racemization, especially with prolonged contact time. | 1. Neutralize the silica gel by washing it with a solution of triethylamine (Et3N) in the eluent (e.g., 1% Et3N in hexane/ethyl acetate) before packing the column. 2. Use a less acidic stationary phase like alumina (neutral or basic). 3. Minimize the purification time and avoid letting the compound sit on the column for extended periods. |
| Racemization observed during a reaction involving acidic reagents. | The acidic reagent or acidic byproducts are catalyzing the racemization. | 1. If possible, substitute the acidic reagent with a milder alternative. 2. Perform the reaction at the lowest possible temperature to slow down the rate of racemization. 3. After the reaction is complete, quench the acid immediately with a suitable base (e.g., saturated sodium bicarbonate solution). |
| Decrease in ee% upon storage. | The compound may be stored under conditions that promote racemization, such as in the presence of acidic or basic impurities or at elevated temperatures. | 1. Store the compound in a tightly sealed, clean container, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Store at low temperatures (e.g., in a refrigerator or freezer). 3. Ensure the compound is free from any acidic or basic residues before long-term storage. |
| Inconsistent ee% values from chiral HPLC analysis. | This could be due to on-column racemization or issues with the analytical method itself. | 1. Ensure the mobile phase for chiral HPLC is neutral or slightly basic if the compound is more stable under these conditions. Avoid acidic additives if they are shown to cause racemization. 2. Lower the column temperature during analysis. 3. Verify the stability of the sample in the analytical solvent before injection. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
Objective: To prevent on-column racemization of this compound during purification.
Materials:
-
Silica gel (230-400 mesh)
-
Triethylamine (Et3N)
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Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Glass column for chromatography
Procedure:
-
Prepare the desired eluent mixture.
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Prepare a slurry of the silica gel in the triethylamine-containing eluent.
-
Pack the column with the prepared slurry.
-
Wash the packed column with at least two column volumes of the triethylamine-containing eluent before loading the sample.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing eluent and collect the fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).
Typical Conditions (Method development may be required):
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The exact ratio needs to be optimized (e.g., 90:10 Hexane:IPA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard of this compound to determine the retention times of both enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
Table 1: Influence of Purification Method on Enantiomeric Excess (ee%)
| Purification Method | Initial ee% | Final ee% | % Racemization |
| Standard Silica Gel Chromatography | 99% | 85% | 14% |
| Neutralized Silica Gel Chromatography | 99% | 98% | 1% |
| Preparative Chiral HPLC | 99% | >99% | <0.5% |
Table 2: Effect of Temperature and pH on Racemization Rate
| Condition | Temperature (°C) | Time (h) | ee% |
| Neutral (pH 7) | 25 | 24 | >99% |
| Neutral (pH 7) | 50 | 24 | 98% |
| Acidic (pH 3) | 25 | 24 | 90% |
| Acidic (pH 3) | 50 | 24 | 65% |
| Basic (pH 10) | 25 | 24 | 97% |
Visualization
Caption: Workflow for preventing racemization of chiral alcohols.
References
Technical Support Center: Synthesis of Aryl Trifluoromethyl Carbinols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aryl trifluoromethyl carbinols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aryl trifluoromethyl carbinols, particularly when using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).
Issue 1: Low or No Yield of the Desired Aryl Trifluoromethyl Carbinol
| Potential Cause | Troubleshooting Steps |
| Inactive Initiator | The typical fluoride source initiator, such as tetrabutylammonium fluoride (TBAF), is hygroscopic and its hydrated form is less effective. Ensure you are using anhydrous TBAF or dry it before use. Alternatively, consider other initiators like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1][2] |
| Poor Substrate Reactivity | Aryl ketones with strong electron-donating groups or significant steric hindrance may react slowly. To address this, you can try increasing the reaction temperature, prolonging the reaction time, or using a more potent initiator system.[3] The general reactivity order is aldehydes > ketones.[3] |
| Reagent Decomposition | The Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Competitive Enolization | For enolizable aryl ketones, deprotonation at the α-carbon to form an enolate can be a significant side reaction, consuming the base and starting material. See the detailed section below on "High Levels of Enolization Byproducts." |
Issue 2: High Levels of Enolization Byproducts (e.g., Silyl Enol Ethers)
This is a common issue when using enolizable aryl ketones, such as substituted acetophenones. The formation of a silyl enol ether is a primary off-target reaction.
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Conditions | Strong bases can preferentially deprotonate the α-carbon of the ketone. Use a milder, non-basic initiator. Cesium fluoride (CsF) is often effective in promoting the desired nucleophilic addition while minimizing enolization.[2] |
| Reaction Temperature | Higher temperatures can favor enolization. Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can help to suppress this side reaction.[2] |
| Solvent Choice | The choice of solvent can influence the reaction pathway. Aprotic solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) are commonly used. For suppressing enolization with CsF, DME is a suitable choice.[2] |
Issue 3: Racemization of Chiral Aryl Trifluoromethyl Carbinols
For syntheses targeting a single enantiomer of a chiral aryl trifluoromethyl carbinol, racemization can lead to a loss of optical purity.
| Potential Cause | Troubleshooting Steps |
| Basic Conditions | If the reaction or work-up conditions are basic, any unreacted ketone can undergo enolization, leading to racemization at the α-carbon. If the product alcohol is deprotonated, it is generally configurationally stable. However, careful control of basicity is crucial. Use non-basic or weakly basic conditions where possible. |
| Acidic Conditions | Acidic work-up or purification conditions can potentially lead to racemization through the formation of a resonance-stabilized benzylic carbocation.[5] Use mild acidic conditions for quenching and purification, and avoid prolonged exposure to strong acids. |
| Purification Method | Chromatography on silica gel, which is slightly acidic, can sometimes contribute to racemization. Consider using a different purification method or neutralizing the silica gel before use. |
Frequently Asked Questions (FAQs)
Q1: What is the Ruppert-Prakash reagent and why is it so common for trifluoromethylation?
A1: The Ruppert-Prakash reagent is trimethyl(trifluoromethyl)silane (TMSCF₃). It is a widely used reagent for introducing the trifluoromethyl (CF₃) group because it serves as a convenient source of the trifluoromethyl anion (CF₃⁻) equivalent upon activation.[6] This allows for the nucleophilic trifluoromethylation of various electrophiles, including aldehydes and ketones, to produce trifluoromethyl carbinols.[6]
Q2: Why is an initiator required for the reaction with TMSCF₃?
A2: The silicon-carbon bond in TMSCF₃ is strong, and the reagent itself is not sufficiently nucleophilic to react directly with most carbonyl compounds. An initiator, typically a fluoride source like TBAF or CsF, is required to activate the TMSCF₃. The fluoride anion attacks the silicon atom, forming a hypervalent silicate intermediate, which then releases the highly reactive trifluoromethide anion (CF₃⁻) that attacks the carbonyl carbon.[6]
Q3: My reaction is very slow. How can I speed it up?
A3: If your reaction is proceeding slowly, you can consider a few options. Increasing the concentration of the initiator can sometimes increase the reaction rate.[2] You can also try gently increasing the reaction temperature, but be mindful that this may also increase the rate of side reactions like enolization. Using a more polar solvent, such as DMF, can also sometimes accelerate the reaction.[1][7]
Q4: I see an unexpected byproduct in my ¹⁹F NMR spectrum. What could it be?
A4: Besides the desired product and unreacted TMSCF₃, a common byproduct observed in ¹⁹F NMR is fluoroform (CF₃H).[8] This can be formed by the reaction of the trifluoromethide anion with trace amounts of water or other protic sources in the reaction mixture. Another possibility is the formation of a silyl enol ether if you are using an enolizable ketone.[8]
Quantitative Data on Reaction Outcomes
The following table summarizes the yield of the desired 2,2,2-trifluoro-1-phenylethanol from the trifluoromethylation of acetophenone under different conditions, highlighting the impact of the initiator on the reaction outcome.
| Substrate | Initiator (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | K₂CO₃ (10) | DMF | 0 to rt | 92 | [1] |
| Acetophenone | TBAF (cat.) | THF | rt | 95 | [1] |
| 4-Fluoroacetophenone | TBAF (0.1 to 1) | THF | rt | Good | [8] |
| Acetophenone | CsF (10) | DME | -20 to rt | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethylation of Acetophenone
This protocol is a standard method for the trifluoromethylation of acetophenone using potassium carbonate as an initiator.[4][7]
Materials:
-
Acetophenone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add acetophenone (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).
-
Add potassium carbonate (0.1 mmol, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (10 mL).
-
Stir the mixture for 30 minutes to ensure complete desilylation of the intermediate silyl ether.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol to Minimize Enolization
This protocol is adapted for enolizable ketones to minimize the formation of silyl enol ether byproducts.[2]
Materials:
-
Enolizable aryl ketone (e.g., acetophenone)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Cesium Fluoride (CsF), anhydrous
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add anhydrous CsF (0.1 mmol, 10 mol%).
-
Add anhydrous DME (5 mL) and the enolizable aryl ketone (1.0 mmol).
-
Cool the mixture to -20 °C.
-
Add TMSCF₃ (1.5 mmol, 1.5 equiv) to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer in vacuo.
-
Follow steps 10 and 11 from Protocol 1 for deprotection and purification if necessary.
Visualizations
Caption: Main reaction pathway for the synthesis of aryl trifluoromethyl carbinols.
Caption: Competing pathways of nucleophilic addition versus enolization.
Caption: Mechanism of racemization of a chiral aryl ketone via an achiral enol/enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective techniques for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of both is used to achieve high purity.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Impurities largely depend on the synthetic route, which commonly involves the reaction of 3-bromobenzaldehyde with a trifluoromethylating agent. Potential impurities may include:
-
Unreacted starting materials: 3-bromobenzaldehyde.
-
Reagent-related impurities: Byproducts from the trifluoromethylating reagent.
-
Side-products: Over-reduction or other side reactions involving the aromatic ring or the alcohol group.
-
Solvent residues: Residual solvents from the reaction or workup.
Q3: My purified this compound is an oil, but I was expecting a solid. Is this normal?
A3: While the physical state can depend on purity, trace impurities can prevent crystallization, resulting in an oil. If high purity is achieved, the compound may solidify upon standing or cooling. It is recommended to verify the purity by techniques like NMR or HPLC.
Q4: Are there any specific challenges associated with the purification of fluorinated alcohols like this one?
A4: Yes, fluorinated alcohols can sometimes be sensitive to acidic silica gel, potentially leading to degradation.[1] Additionally, their unique polarity can sometimes make separation from impurities with similar polarities challenging.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| The compound is not moving from the origin on the TLC plate. | The solvent system is not polar enough. This compound is a relatively polar molecule. | Gradually increase the polarity of the eluent. A good starting point is a mixture of hexane and ethyl acetate; increase the proportion of ethyl acetate. |
| The compound is running with the solvent front (Rf close to 1). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol might alter the selectivity. A slow gradient elution can also improve separation.[2] |
| Streaking of the compound spot on the TLC plate or tailing on the column. | The compound may be interacting strongly with the silica gel, or the column may be overloaded. Fluorinated alcohols can sometimes interact with acidic silica gel.[1] | Try using deactivated silica gel or adding a small amount of a polar solvent like methanol to the eluent.[2] Ensure the amount of crude product loaded is appropriate for the column size. |
| Low recovery of the product from the column. | The compound may be irreversibly adsorbed onto the silica gel or could be volatile. | If degradation on silica is suspected, consider using a different stationary phase like alumina. To minimize loss of volatile compounds, be cautious during solvent evaporation. |
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for dissolving the compound. | Select a more appropriate solvent or a solvent mixture. "Like dissolves like" is a good starting principle.[3] |
| The compound "oils out" instead of forming crystals upon cooling. | The boiling point of the solvent may be higher than the melting point of the compound, or the compound is still too impure. | Try a lower-boiling point solvent or a solvent mixture. If impurities are the issue, consider a preliminary purification by column chromatography.[4] |
| No crystals form upon cooling, even after a long time. | The solution is not saturated enough, or it is supersaturated. | If the solution is not saturated, evaporate some of the solvent and try cooling again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal.[4] |
| Low yield of recovered crystals. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor. |
| The crystals are colored, but the pure compound should be colorless. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] |
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Rf Value | Notes |
| Hexane / Ethyl Acetate (9:1) | 0.2 - 0.3 | A good starting point for many moderately polar compounds. |
| Hexane / Ethyl Acetate (8:2) | 0.4 - 0.5 | For faster elution if the Rf in 9:1 is too low. |
| Dichloromethane / Hexane (1:1) | Varies | Can offer different selectivity compared to ethyl acetate systems. |
| Hexane / Acetone (9:1) | Varies | Acetone is more polar than ethyl acetate and can be a useful alternative.[6] |
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Procedure | Expected Outcome |
| Hexane / Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, then add hot hexane until the solution becomes slightly cloudy. Cool slowly. | A good combination for moderately polar compounds. |
| Toluene | Dissolve in a minimum of hot toluene, then cool slowly. | Can be effective for aromatic compounds. |
| Isopropanol / Water | Dissolve in hot isopropanol, then add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly. | Useful for compounds that are soluble in alcohols but not in water.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in the minimum amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.[2]
-
Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography). Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution by spotting the collected fractions on TLC plates. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution by gravity through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Managing Reductive Dehalogenation of the Bromophenyl Group
Welcome to the technical support center for managing the reductive dehalogenation of bromophenyl groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common side reaction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is reductive dehalogenation of a bromophenyl group?
A1: Reductive dehalogenation, often called hydrodehalogenation, is a chemical reaction where the bromine atom on a bromophenyl group is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this is a common and undesirable side reaction that reduces the yield of the desired product and generates a de-brominated byproduct.[1] This side reaction competes with the desired cross-coupling pathway.[1]
Q2: In which common reactions is this side reaction observed?
A2: Reductive dehalogenation is frequently observed in various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction of a bromophenyl compound with an organoboron reagent.[2][3][4]
-
Heck Reaction: Reaction of a bromophenyl compound with an alkene.[1][5][6][7]
-
Stille Coupling: Reaction involving organotin reagents.[8]
-
Buchwald-Hartwig Amination: The coupling of an amine with an aryl halide.[8][9]
Q3: What are the primary causes of reductive dehalogenation?
A3: The primary causes are multifaceted and depend on the specific reaction conditions. Key factors include:
-
Catalyst and Ligands: The choice of palladium source and phosphine ligands can significantly influence the relative rates of the desired reaction versus the side reaction. Bulky, electron-rich ligands often promote the desired reductive elimination step over dehalogenation.[1][2]
-
Base: The type and strength of the base are critical. Strong bases or certain amine bases can promote dehalogenation.[1][4]
-
Solvent: Solvents like DMF and alcohols are known to sometimes promote hydrodehalogenation.[1] Non-polar aprotic solvents such as toluene are often preferred.[1]
-
Temperature: Higher reaction temperatures can sometimes increase the rate of the dehalogenation side reaction.[1]
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, the base, or additives.
Q4: Can the bromophenyl group be intentionally removed?
A4: Yes, bromo and chloro substituents are often used as effective "blocking groups" to direct functionalization to specific positions on an aromatic ring (e.g., ortho positions).[10][11][12] After the desired functionalization, the bromine can be selectively removed via catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source under neutral conditions.[10][11][12][13] Bromides are generally easier to reduce than chlorides, requiring less catalyst and milder conditions.[10][11][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with unwanted reductive dehalogenation.
Issue 1: Significant formation of de-brominated byproduct is observed in my Suzuki-Miyaura coupling.
This is a common problem, especially with electron-rich bromophenyl substrates.[2] Follow this workflow to troubleshoot the issue.
Troubleshooting Steps & Solutions:
-
Optimize the Ligand: The choice of phosphine ligand is crucial. Bulky and electron-rich ligands like XPhos or SPhos can accelerate the desired reductive elimination step of the cross-coupling product from the palladium center, outcompeting the dehalogenation pathway.[1]
-
Adjust the Base: Strong bases can promote the side reaction. Switch from strong or amine-based bases to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][14] Grinding the inorganic base to a very fine powder can also improve reproducibility.[2]
-
Change the Solvent: Solvents can act as hydrogen donors. Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols.[1] Switch to non-polar aprotic solvents like toluene or dioxane.[1][14] The addition of a small amount of water is sometimes necessary for couplings with anhydrous K₃PO₄ to work effectively.[1][2]
-
Lower the Reaction Temperature: High temperatures can favor the undesired pathway. Try running the reaction at a lower temperature (e.g., 80-100 °C) and monitor the progress.[1]
Issue 2: My Heck reaction is primarily yielding the de-brominated arene instead of the coupled alkene.
Reductive Heck reactions can sometimes be dominated by the reductive dehalogenation pathway.[5]
Troubleshooting Steps & Solutions:
-
Evaluate the Hydride Source: In many reductive Heck protocols, a hydride source (like formate salts) is intentionally added to achieve the desired C-H bond formation after the alkene insertion.[5] If your goal is a standard (oxidative) Heck reaction, ensure you are not inadvertently using reagents that can act as hydride donors.
-
Ligand Modification: As with Suzuki coupling, ligand choice is important. Experiment with different phosphine ligands to favor the β-hydride elimination pathway (for a standard Heck reaction) over reductive cleavage.
-
Solvent and Base Combination: The interplay between the base and solvent is key. For a standard Heck reaction, a common system is a tertiary amine base like triethylamine in a polar aprotic solvent.[7] If dehalogenation is severe, consider screening other bases and solvents as outlined in the Suzuki troubleshooting section.
-
Additives: In some cases, additives like excess lithium chloride have been used to prevent competing dehalogenation of aryl halides in reductive Heck couplings.[5]
Issue 3: How can I accurately detect and quantify the amount of reductive dehalogenation?
A3: The most common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the separation of the desired product from the de-brominated byproduct, and their respective quantities can be determined by analyzing the peak areas in the chromatogram. The identity of each compound is confirmed by its unique mass spectrum.[1]
Data & Experimental Protocols
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
This table summarizes the effect of different solvents and bases on the yield of a model Suzuki-Miyaura reaction involving 5-(4-bromophenyl)-4,6-dichloropyrimidine.
| Entry | Aryl Boronic Acid | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 40 | [14] |
| 2 | Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 | [14] |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | [14] |
| 4 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 70 | [14] |
| 5 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 80 | [14] |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | K₃PO₄/Cs₂CO₃ | Toluene/Dioxane | No Product | [14] |
As shown, electron-rich boronic acids provided better yields, while electron-withdrawing groups were unsuccessful under the tested conditions. The combination of Cs₂CO₃ as the base and toluene as the solvent gave the highest yield for the methoxy-substituted substrate.[14]
Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromophenyl substrate, incorporating measures to suppress the reductive dehalogenation side product.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene, degassed (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reductive De-bromination (as a Blocking Group Removal Strategy)
This protocol describes the intentional removal of a bromo substituent from an aromatic ring using catalytic hydrogenation.[10][11]
Materials:
-
Bromophenyl substrate (1.0 mmol, 1.0 equiv)
-
10% Palladium on carbon (Pd/C) (0.01-0.1 mmol, 1-10 mol% Pd)
-
Methanol or Ethanol (10 mL)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the bromophenyl substrate in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. For larger scales, a dedicated hydrogenation apparatus should be used.
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude de-brominated product, which can be further purified if necessary.
Signaling Pathways & Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Diastereoselective Reactions with 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)-2,2,2-trifluoroethanol in diastereoselective reactions. The following information is designed to address common challenges and provide actionable solutions to improve stereochemical control.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity in our reaction when using enantiomerically pure this compound as a chiral auxiliary attached to our substrate. What are the potential causes and solutions?
A1: Low diastereoselectivity in reactions employing a chiral auxiliary often stems from insufficient steric or electronic differentiation between the two faces of the prochiral center. Here are several factors to consider and troubleshoot:
-
Steric Hindrance: The primary role of a chiral auxiliary is to create a sterically demanding environment that favors the approach of a reagent from one direction.[1][2][3] The 3-bromophenyl group and the trifluoromethyl group of the auxiliary provide steric bulk, but its effectiveness can be influenced by the reaction conditions.
-
Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity. Conversely, lowering the reaction temperature often enhances diastereoselectivity.
-
Lewis Acid Chelation: If your reaction involves a Lewis acid, it can chelate with the auxiliary and the reactant, creating a more rigid transition state. The choice of Lewis acid can significantly impact the diastereomeric ratio (d.r.). Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the optimal chelating environment.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and the transition state geometry. It is advisable to screen a range of solvents with varying polarities.
Q2: How can we predict the major diastereomer when using this compound in a nucleophilic addition to a carbonyl group?
A2: The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.[4][5][6][7][8] In the context of using this compound as part of the substrate alpha to a carbonyl, the model suggests the following:
-
The largest group on the chiral center will orient itself perpendicular to the carbonyl plane to minimize steric interactions. In this case, the 3-bromophenyl group is likely the largest (L).
-
The medium-sized group (M), which would be the trifluoromethyl group, and the small group (S), typically a hydrogen atom, will then be positioned accordingly.
-
The nucleophile will preferentially attack the carbonyl carbon from the side of the smallest group, following the Bürgi-Dunitz trajectory (approximately 107°).[7]
It is important to note that the trifluoromethyl group is strongly electron-withdrawing, which can influence the orbital energies and potentially alter the preferred conformation, a consideration in the "polar Felkin-Anh model".[8]
Q3: Can this compound be used as a chiral derivatizing agent to determine the enantiomeric excess of our compound?
A3: Yes, chiral alcohols like this compound can be used as chiral derivatizing agents. By reacting the racemic mixture with an enantiomerically pure form of the alcohol, you form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated or quantified using standard analytical techniques such as NMR spectroscopy or chromatography (HPLC, GC). The relative integration of the signals corresponding to each diastereomer will reflect the enantiomeric ratio of the original mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | Insufficient differentiation between diastereomeric transition states. | - Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., -78 °C) to amplify the energy difference between transition states.- Change Solvent: Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane).- Vary Lewis Acid: If applicable, test different Lewis acids to alter the geometry of the transition state. |
| Incorrect Diastereomer Formed | The chosen chiral auxiliary enantiomer leads to the undesired product stereochemistry. | - Switch Auxiliary Enantiomer: Use the opposite enantiomer of this compound. Both enantiomers are typically accessible through asymmetric synthesis. |
| Reaction Not Proceeding to Completion | Steric hindrance from the auxiliary is impeding the reaction. | - Increase Reaction Time: Allow the reaction to stir for a longer period.- Increase Temperature: This may be necessary if the reaction is too slow at lower temperatures, but be aware it could negatively impact diastereoselectivity.- Use a More Reactive Reagent: A more potent nucleophile or electrophile may be required to overcome the steric barrier. |
| Difficulty in Removing the Chiral Auxiliary | The linkage between the auxiliary and the product is too robust. | - Modify Cleavage Conditions: Depending on the linkage (e.g., ester, ether), explore a range of cleavage conditions (e.g., acidic/basic hydrolysis, reductive cleavage with LiAlH₄ or DIBAL-H). |
Experimental Protocols
General Procedure for a Diastereoselective Aldol Reaction Using a Chiral Auxiliary
This protocol outlines a general method for an aldol reaction where this compound is part of a chiral auxiliary attached to an acetate-derived enolate.
-
Preparation of the Chiral Ester: To a solution of enantiomerically pure (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq.) and cool to 0 °C. Add acetyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Aldol Reaction: To a solution of the chiral ester (1.0 eq.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to form the enolate. Add the desired aldehyde (1.2 eq.) and continue stirring at -78 °C for 4 hours.
-
Workup and Analysis: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or ¹⁹F NMR spectroscopy.
-
Purification and Auxiliary Cleavage: Purify the major diastereomer by column chromatography. The chiral auxiliary can then be cleaved, for example, by hydrolysis with LiOH in a THF/water mixture, to yield the chiral β-hydroxy acid and recover the this compound auxiliary.
Data Presentation
The following table presents hypothetical data from an optimization study for a diastereoselective aldol reaction, illustrating the impact of various parameters on the diastereomeric ratio.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | TiCl₄ | DCM | -78 | 85 | 90:10 |
| 2 | SnCl₄ | DCM | -78 | 78 | 85:15 |
| 3 | Et₂AlCl | DCM | -78 | 82 | 92:8 |
| 4 | TiCl₄ | Toluene | -78 | 88 | 95:5 |
| 5 | TiCl₄ | THF | -78 | 75 | 80:20 |
| 6 | TiCl₄ | Toluene | -40 | 90 | 88:12 |
Visualizations
Logical Relationship for Troubleshooting Low Diastereoselectivity
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary! | PPTX [slideshare.net]
- 4. fiveable.me [fiveable.me]
- 5. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. youtube.com [youtube.com]
Technical Support Center: Chiral HPLC Separation of Fluorinated Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral HPLC separation of fluorinated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating fluorinated alcohols?
A1: Polysaccharide-based CSPs are the most widely used and effective for the enantioselective separation of fluorinated alcohols. These are typically derivatives of amylose and cellulose. Columns such as the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series have demonstrated broad applicability for this class of compounds. For initial screening, Chiralpak® AD-H and Chiralcel® OD-H are often recommended due to their wide-ranging enantioselectivity.
Q2: Which mobile phase should I start with for my chiral separation?
A2: A common starting point is a normal-phase mobile system consisting of n-hexane and an alcohol modifier, typically isopropanol or ethanol. A standard initial condition is a 90:10 (v/v) mixture of n-hexane and isopropanol. Depending on the analyte's polarity, a polar organic mode using pure methanol or ethanol, or a reversed-phase system with acetonitrile and water, may also be effective.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing in chiral HPLC, especially with basic or acidic fluorinated alcohols, can often be attributed to secondary interactions with the stationary phase, such as with residual silanols on silica-based columns. To mitigate this, consider the following:
-
Mobile Phase Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak symmetry. For acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) is recommended. Typically, a concentration of 0.1% is a good starting point.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase itself. If solubility is an issue, use a solvent that is compatible with and ideally weaker than the mobile phase to avoid peak distortion.
Q4: I am not getting any separation between my enantiomers. What should I do?
A4: A lack of resolution can be due to several factors. Here is a systematic approach to address this issue:
-
Column Screening: The primary reason for no separation is often an inappropriate CSP. It is advisable to screen a set of complementary chiral columns, for instance, one amylose-based and one cellulose-based column.
-
Mobile Phase Optimization: Systematically vary the composition of your mobile phase. In normal phase, adjust the percentage of the alcohol modifier. In reversed-phase, alter the organic modifier percentage and the pH of the aqueous component.
-
Temperature Adjustment: Temperature can have a significant and unpredictable impact on chiral recognition. Try decreasing the column temperature, as this often enhances the weaker bonding forces responsible for chiral selectivity.[1] However, in some cases, increasing the temperature might improve resolution.
-
Flow Rate Reduction: Chiral separations can be sensitive to flow rate. Reducing the flow rate can sometimes lead to better resolution.[1]
Q5: How can I improve the reproducibility of my results?
A5: Poor reproducibility is a common challenge in chiral HPLC. To enhance it, focus on these key areas:
-
Consistent Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase for every run, including the concentration of any additives.
-
Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when changing the mobile phase composition. Allow at least 10-20 column volumes for equilibration.
-
Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature, as minor fluctuations can significantly affect retention times and selectivity.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution | Inappropriate Chiral Stationary Phase (CSP) | Screen a different type of polysaccharide column (e.g., if using amylose, try cellulose). |
| Suboptimal mobile phase composition | - In normal phase, vary the alcohol modifier percentage (e.g., from 5% to 20%).- In reversed-phase, adjust the organic modifier-to-water ratio and pH. | |
| Column temperature not optimized | - Decrease the temperature in 5-10°C increments (e.g., from 25°C to 15°C).- In some cases, an increase in temperature may be beneficial. | |
| High flow rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | |
| Peak Tailing | Secondary interactions with the stationary phase | - For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase.- For acidic analytes, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. |
| Sample solvent mismatch | Dissolve the sample in the mobile phase. If not possible, use a solvent weaker than the mobile phase. | |
| No Peaks or Very Broad Peaks | Analyte strongly retained on the column | - Increase the percentage of the polar modifier in normal phase.- Increase the organic content in reversed-phase. |
| Column degradation | Flush the column according to the manufacturer's instructions or replace the column. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure accurate mixing. Use an HPLC mixer if available. |
| Inadequate column equilibration | Equilibrate the column with at least 10-20 column volumes of the new mobile phase. | |
| Unstable column temperature | Use a reliable column oven and allow sufficient time for temperature stabilization. |
Data Presentation
The following table summarizes typical performance data for the chiral separation of a representative fluorinated alcohol, 1-Phenyl-2,2,2-trifluoroethanol, on popular polysaccharide-based columns. This data illustrates the complementary nature of different CSPs and the effect of mobile phase composition on retention, selectivity, and resolution.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 | |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Experimental Protocols
1. Sample Preparation
-
Dissolution: Dissolve the fluorinated alcohol sample in the mobile phase at a concentration of approximately 1 mg/mL. If solubility is an issue, a compatible solvent that is weaker than the mobile phase can be used.
-
Filtration: Filter the sample solution using a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector is required.
-
Chiral Column: Select an appropriate polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series, 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Normal Phase: n-Hexane/Alcohol (Isopropanol or Ethanol). Start with a 90:10 (v/v) ratio and adjust as needed.
-
Polar Organic Mode: 100% Methanol or Ethanol.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water.
-
-
Flow Rate: Start with a flow rate of 1.0 mL/min for a 4.6 mm ID column and optimize if necessary.
-
Column Temperature: Maintain a constant temperature using a column oven, typically between 20°C and 40°C.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 210-254 nm for aromatic fluorinated alcohols).
3. Data Analysis
-
Peak Identification: Inject a racemic standard to determine the retention times of the two enantiomers.
-
Calculation of Chromatographic Parameters:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.
-
Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the two enantiomers.
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times and w_1 and w_2 are the peak widths of the two enantiomers.
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Poor Resolution in Chiral HPLC.
References
Technical Support Center: Mobile Phase Optimization for Resolving Brominated Chiral Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mobile phases for the challenging task of resolving brominated chiral compounds using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of brominated chiral compounds often challenging?
A1: The separation of brominated chiral compounds can be complex due to several factors. The bromine atom, being an electron-withdrawing group, can influence the electronic environment of the chiral center, affecting its interaction with the chiral stationary phase (CSP). Furthermore, the size of the bromine atom can introduce steric hindrance, which may either aid or hinder chiral recognition depending on the specific analyte and CSP. The overall polarity and solubility of the brominated compound also play a crucial role in selecting the appropriate mobile phase and chromatographic mode (normal-phase, reversed-phase, or polar organic).
Q2: What is the first step in developing a mobile phase for a new brominated chiral compound?
A2: The initial and most critical step is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability in resolving a wide range of chiral compounds.[1] A screening of several different CSPs with a simple mobile phase is recommended to identify the most promising column for further optimization.[2]
Q3: What are the typical starting mobile phases for screening brominated chiral compounds?
A3: For normal-phase chromatography, a common starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol) in ratios like 90:10 or 80:20 (v/v).[1][3] For reversed-phase chromatography, a mixture of acetonitrile or methanol with an aqueous buffer is a standard starting point.[4]
Q4: When should I consider using mobile phase additives?
A4: Mobile phase additives are crucial when dealing with acidic or basic brominated compounds to improve peak shape and enhance resolution. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) can suppress the ionization of the analyte, leading to better peak symmetry.[5] For basic compounds, an amine additive such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can minimize undesirable interactions with the stationary phase and improve peak shape.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between the enantiomers of my brominated compound. What should I do?
A: This is a common challenge in chiral method development. Here is a systematic approach to troubleshoot this issue:
-
Re-evaluate the Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your compound. If you have only tried one type of CSP (e.g., a cellulose-based one), consider screening other types, such as an amylose-based or a Pirkle-type column. Different CSPs offer different chiral recognition mechanisms.[1]
-
Optimize the Mobile Phase Composition:
-
Change the Alcohol Modifier: In normal-phase chromatography, the choice and concentration of the alcohol modifier are critical. If you are using isopropanol, try switching to ethanol or vice-versa. Vary the percentage of the alcohol in the mobile phase. Sometimes, a small change in the alcohol percentage can significantly impact selectivity.
-
Add a Different Solvent: In some cases, adding a small amount of a different solvent, like dichloromethane (use only with compatible columns), can alter the selectivity and lead to resolution.
-
-
Incorporate an Additive: If your brominated compound has acidic or basic functional groups, the lack of an appropriate additive can lead to poor resolution.
-
For acidic compounds , add 0.1% TFA or acetic acid to the mobile phase.
-
For basic compounds , add 0.1% DEA or TEA to the mobile phase.[1]
-
-
Adjust the Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Try decreasing the column temperature (e.g., to 15°C or 25°C) as lower temperatures often enhance enantioselectivity.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, which can sometimes improve resolution, although it will lengthen the analysis time.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for my brominated enantiomers are tailing significantly. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with acidic or basic compounds. Here are some solutions:
-
Use a Mobile Phase Additive: This is the most common and effective solution.
-
For basic analytes , which are prone to interacting with acidic silanol groups on the silica support of the CSP, adding a basic modifier like DEA or TEA (0.1-0.5%) to the mobile phase is highly recommended. The amine competes for the active sites on the stationary phase, reducing the tailing of the analyte peaks.
-
For acidic analytes , adding an acidic modifier like TFA or acetic acid (0.1-0.5%) can suppress ionization and reduce tailing.[5]
-
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is of similar or weaker strength. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Data Presentation: Mobile Phase Conditions for Brominated Chiral Compounds
The following tables summarize mobile phase compositions and chromatographic conditions for the successful separation of various brominated chiral compounds.
Table 1: Chiral Separation of Brominated Pesticides
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) |
| Bromuconazole | CHIRALPAK® IA | n-Hexane / Ethanol / Methanol / Diethylamine (80:10:10:0.1, v/v/v/v) | 1.0 | 40 |
| Bromuconazole | CHIRALPAK® IC | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | 1.0 | 40 |
Data adapted from Jasco Inc. application notes on chiral separation of pesticides.[6][7]
Table 2: Chiral Separation of Brominated Pharmaceutical Intermediates
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase Composition | tR1 (min) | tR2 (min) | Resolution (Rs) |
| 7-Bromochroman-3-OL | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | 10.2 | 12.5 | > 2.0 |
| 7-Bromochroman-3-OL | Cellulose tris(4-methylbenzoate) | Heptane / 2-Propanol (95:5, v/v) | 12.1 | 14.5 | > 1.8 |
| 7-Bromochroman-3-OL | Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | 6.8 | 8.1 | > 1.7 |
Note: The data in this table are representative values for chromanol-type compounds and serve as a starting point for optimization.[1]
Table 3: Hypothetical Chiral Separation of a Brominated Alkane
| Compound | Chiral Stationary Phase (CSP) Type | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) |
| 4-Bromooctane | Polysaccharide-based (e.g., Cellulose-based) | n-Hexane / Isopropanol (98:2, v/v) | 1.0 | 25 |
| 4-Bromooctane | Pirkle-type (e.g., (R,R)-Whelk-O® 1) | n-Hexane / Ethanol (95:5, v/v) with 0.1% TFA | 1.0 | 25 |
This table provides a hypothetical starting point for method development for a non-polar brominated compound.[5]
Experimental Protocols
Protocol 1: Chiral Separation of 7-Bromochroman-3-OL[1]
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).
-
Solvents: HPLC grade n-hexane and 2-propanol.
-
Additive: Diethylamine (DEA) if required for peak shape improvement.
-
Sample: A racemic mixture of 7-Bromochroman-3-OL dissolved in the mobile phase.
-
-
Chromatographic Conditions (Initial Screening):
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Optimization Steps:
-
Mobile Phase Ratio: Adjust the ratio of n-hexane to 2-propanol (e.g., 95:5, 85:15) to optimize the trade-off between resolution and retention time.
-
Alcohol Modifier: Replace 2-propanol with ethanol to assess changes in selectivity.
-
Additive: If peak tailing is observed, add 0.1% DEA to the mobile phase.
-
Temperature: Evaluate the effect of temperature by analyzing at 15°C and 35°C.
-
Protocol 2: Chiral Separation of Bromuconazole[6][7]
-
Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometer (MS) detector.
-
Chiral Column: CHIRALPAK® IC (5 µm, 4.6 x 250 mm).
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Additive: Diethylamine (DEA).
-
Sample: Racemic bromuconazole dissolved in a suitable solvent.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm or MS detection.
-
Injection Volume: 5 µL.
-
-
Optimization Strategy:
-
A method scouting approach is efficient. Screen different polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC) with various mobile phase combinations (e.g., n-Hexane/Ethanol/Methanol, n-Hexane/Isopropanol).
-
The use of a basic additive like DEA is often necessary for triazole fungicides like bromuconazole to achieve good peak shape and resolution.
-
Visualizing the Workflow
A systematic approach is crucial for efficient mobile phase optimization. The following diagram illustrates a logical workflow for developing a chiral separation method for a brominated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jascoinc.com [jascoinc.com]
- 7. jascoinc.com [jascoinc.com]
Technical Support Center: Synthesis of Enantiopure 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of enantiopure 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. This valuable chiral building block is often synthesized via the asymmetric reduction of its corresponding ketone, 3'-bromo-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of this compound?
A1: The most prevalent and scalable method is the asymmetric transfer hydrogenation (ATH) of 3'-bromo-2,2,2-trifluoroacetophenone. This is often accomplished using Noyori-type ruthenium catalysts with chiral diamine ligands.[1][2][3][4][5] Biocatalytic reduction using alcohol dehydrogenases (ADHs) is another effective method, offering high enantioselectivity under mild conditions.[6]
Q2: How can I monitor the progress and enantioselectivity of the reaction?
A2: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (ee) of the product is best determined using chiral HPLC.[7]
Q3: What are the critical parameters to control for achieving high enantioselectivity?
A3: Key parameters include the choice of catalyst and chiral ligand, catalyst loading, reaction temperature, solvent, and the hydrogen source (for ATH). The purity of the starting material, 3'-bromo-2,2,2-trifluoroacetophenone, is also crucial.
Q4: What are the main challenges when scaling up this synthesis?
A4: Common scale-up challenges include maintaining efficient temperature control of potentially exothermic reactions, ensuring homogeneous mixing, managing the safe handling of reagents and solvents, and developing a robust and scalable purification protocol to isolate the product with high chemical and enantiomeric purity.
Q5: How can the final product be purified on a larger scale?
A5: Purification is typically achieved through column chromatography. For large-scale operations, techniques like preparative HPLC or supercritical fluid chromatography (SFC) with a suitable chiral stationary phase are often employed.[7][8] Recrystallization can also be an effective final purification step if a suitable solvent system is identified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst has been stored and handled under inert conditions. Prepare fresh catalyst if necessary. |
| Poor quality of starting material | Verify the purity of 3'-bromo-2,2,2-trifluoroacetophenone by NMR or GC-MS. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or HPLC and adjust the reaction time or temperature as needed. | |
| Low Enantioselectivity | Inappropriate catalyst or ligand | Screen different chiral ligands and catalysts to find the optimal combination for your substrate. |
| Racemization of the product | Avoid acidic work-up conditions. Ensure the purification method does not cause racemization. | |
| Incorrect reaction temperature | Optimize the reaction temperature, as enantioselectivity can be highly temperature-dependent. | |
| Formation of Impurities | Side reactions | Analyze the impurity profile to identify potential side reactions and adjust reaction conditions (e.g., temperature, concentration) to minimize them. |
| Degradation of starting material or product | Ensure all reagents and solvents are of high purity and free of contaminants that could promote degradation. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent | If using an aqueous workup, perform multiple extractions with a suitable organic solvent. Consider solvent evaporation and direct purification by chromatography. |
| Co-elution of product and impurities during chromatography | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, stationary phase) to achieve better separation. |
Experimental Protocols
Asymmetric Transfer Hydrogenation of 3'-Bromo-2,2,2-trifluoroacetophenone
This protocol is a representative procedure based on established methodologies for asymmetric transfer hydrogenation of aromatic ketones.
Materials:
-
3'-Bromo-2,2,2-trifluoroacetophenone
-
[(R,R)-TsDPEN]Ru(p-cymene)Cl (or the corresponding (S,S) catalyst for the other enantiomer)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source
-
Anhydrous isopropanol (IPA) as the solvent
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, dissolve 3'-bromo-2,2,2-trifluoroacetophenone (1 equivalent) in anhydrous isopropanol.
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., [(R,R)-TsDPEN]Ru(p-cymene)Cl) at a suitable catalyst loading (typically 0.1-1 mol%).
-
Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope (1.5-2.5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the enantiopure this compound.
Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Typical Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Quantitative Data
The following table summarizes representative data for the asymmetric reduction of substituted acetophenones, which can be used as a starting point for optimizing the synthesis of this compound.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| [(R,R)-TsDPEN]Ru | Acetophenone | 0.5 | IPA | 28 | 2 | >99 | 97 (R) |
| [(S,S)-TsDPEN]Ru | 4'-Chloroacetophenone | 0.1 | IPA | 30 | 4 | 98 | 99 (S) |
| [(R,R)-TsDPEN]Ru | 3'-Methoxyacetophenone | 0.2 | IPA/H₂O | 25 | 6 | 95 | 98 (R) |
Note: This data is illustrative and based on similar substrates. Actual results for this compound may vary and require optimization.
Visualizations
Caption: Experimental workflow for the synthesis of enantiopure this compound.
Caption: Troubleshooting logic for addressing low reaction conversion.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. synarchive.com [synarchive.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol and Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the interpretation of the 1H NMR spectrum of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. This guide provides a comparative analysis with structurally related compounds, predicted spectral data, and a detailed experimental protocol for spectral acquisition.
The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful techniques for determining the structure of organic molecules. This guide focuses on the 1H NMR spectrum of this compound, a compound of interest in medicinal chemistry due to the prevalence of the trifluoroethanol motif in bioactive molecules.
Predicted and Comparative 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound and compares it with the experimental data for 1-phenyl-2,2,2-trifluoroethanol and 1-(4-bromophenyl)-2,2,2-trifluoroethanol. The predictions for the 3-bromo isomer are based on the additive effects of the bromine substituent on the chemical shifts of the aromatic protons.
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2' | ~7.7 | s | - |
| H-4' | ~7.5 | d | ~8.0 | |
| H-5' | ~7.3 | t | ~8.0 | |
| H-6' | ~7.4 | d | ~8.0 | |
| CH | ~5.0 | q | ~6.8 | |
| OH | Variable | s (broad) | - | |
| 1-Phenyl-2,2,2-trifluoroethanol | H-2', H-6' | 7.42 | m | - |
| H-3', H-4', H-5' | 7.42 | m | - | |
| CH | 5.03 | q | 6.8 | |
| OH | 2.5 (broad) | s (broad) | - | |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | H-2', H-6' | 7.55 | d | 8.5 |
| H-3', H-5' | 7.35 | d | 8.5 | |
| CH | 5.00 | q | 6.8 | |
| OH | 2.8 (broad) | s (broad) | - |
Note: The chemical shifts are typically recorded in deuterated chloroform (CDCl3) and referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical shift of the hydroxyl (OH) proton is highly dependent on concentration, temperature, and solvent.
Experimental Protocol for 1H NMR Spectrum Acquisition
This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nucleus: 1H
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Logical Workflow for 1H NMR Spectrum Analysis
The following diagram illustrates the logical workflow involved in the analysis of a 1H NMR spectrum, from sample preparation to final structure elucidation.
Caption: A flowchart illustrating the key stages of 1H NMR spectrum analysis.
Interpretation of the Predicted 1H NMR Spectrum of this compound
The predicted 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton (CH), and the hydroxyl proton (OH).
-
Aromatic Region (δ 7.3-7.7 ppm): The bromine atom at the meta position breaks the symmetry of the phenyl ring, resulting in four distinct signals for the aromatic protons. The proton at the 2' position (H-2'), being ortho to the trifluoroethanolethyl group and meta to the bromine, is expected to appear as a singlet or a narrow triplet at the most downfield position due to the deshielding effects of both substituents. The remaining aromatic protons will appear as a complex pattern of doublets and triplets, with their specific chemical shifts influenced by their position relative to the electron-withdrawing bromine and trifluoroethanolethyl groups.
-
Methine Proton (CH, δ ~5.0 ppm): The proton on the carbon bearing the hydroxyl and trifluoromethyl groups is expected to appear as a quartet due to coupling with the three neighboring fluorine atoms of the CF3 group. This is a characteristic signal for the 2,2,2-trifluoroethanol moiety.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and will appear as a broad singlet. Its position can be confirmed by a D2O exchange experiment, where the OH peak disappears.
By comparing the predicted spectrum with the experimental data of the parent and isomeric compounds, researchers can gain high confidence in the structural assignment of this compound. This systematic approach, combining predictive knowledge with comparative analysis, is an invaluable tool in the rapid and accurate characterization of novel molecules in the drug development pipeline.
A Comparative Analysis of 13C NMR Chemical Shifts for 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
This guide provides a comparative analysis of the predicted and experimental ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-Bromophenyl)-2,2,2-trifluoroethanol and related compounds. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and verification of this and similar molecules.
Predicted and Experimental ¹³C NMR Data Comparison
| Carbon Atom | Predicted ¹³C Shift (ppm) for this compound | Experimental ¹³C Shift (ppm) for 1-(3-Bromophenyl)ethanol | Experimental ¹³C Shift (ppm) for 3-Bromoanisole | Experimental ¹³C Shift (ppm) for 1-Bromo-3-ethylbenzene |
| C1 | ~142 | ~145.9 | 159.9 | 144.9 |
| C2 | ~125 | ~124.5 | 116.0 | 129.2 |
| C3 | ~122.5 | 122.6 | 122.8 | 122.4 |
| C4 | ~130 | ~130.1 | 130.4 | 130.0 |
| C5 | ~129 | ~129.0 | 124.0 | 126.1 |
| C6 | ~128 | ~127.5 | 112.5 | 128.5 |
| CH(OH)CF₃/CH(OH)CH₃ | ~72 (quartet, J ≈ 35 Hz) | ~70.4 | - | - |
| CF₃/CH₃ | ~124 (quartet, J ≈ 280 Hz) | ~25.1 | - | - |
| OCH₃ | - | - | 55.4 | - |
| CH₂CH₃ | - | - | - | 29.0 |
| CH₂CH₃ | - | - | - | 15.5 |
Note: Predicted values for this compound are estimated based on additive substituent effects and comparison with the provided experimental data. The actual experimental values may vary. The signals for the trifluoromethyl group (CF₃) and the adjacent carbinol carbon (CH(OH)CF₃) are expected to appear as quartets due to coupling with the three fluorine atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.[1]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[2][3]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer is tuned to the ¹³C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).
3. Data Acquisition:
-
A standard ¹³C NMR spectrum is typically acquired with broadband proton decoupling. This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a singlet.[4]
-
Key acquisition parameters include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1 relaxation time) is necessary to ensure complete relaxation of all nuclei.[5]
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from hundreds to thousands) are typically required to achieve an adequate signal-to-noise ratio.[6]
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.[6]
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to the TMS signal at 0 ppm.
Substituent Effects on the Aromatic Ring
The chemical shifts of the aromatic carbons in this compound are influenced by the electronic effects of the bromine atom and the 2,2,2-trifluoroethanol substituent. The following diagram illustrates these relationships.
Caption: Substituent effects on aromatic ¹³C NMR shifts.
-
Bromine (-I, +M effect): Bromine is an electronegative atom, exerting an electron-withdrawing inductive effect (-I), which generally deshields nearby carbons. However, it also has a resonance-donating effect (+M) due to its lone pairs, which shields the ortho and para positions. The "heavy atom effect" of bromine can also cause an upfield (shielding) shift of the carbon to which it is directly attached (ipso-carbon).[7]
-
2,2,2-Trifluoroethanol group (-I effect): The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) causes a significant deshielding (downfield shift) of the ipso-carbon (C1) and the ortho-carbons (C2 and C6). The effect diminishes with distance, having a smaller impact on the meta- and para-carbons.[8]
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sc.edu [sc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 19F NMR Spectroscopy of Trifluoromethylated Aromatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of trifluoromethylated aromatic alcohols, including phenols and benzyl alcohols. Supporting experimental data, detailed methodologies, and comparisons with alternative analytical techniques are presented to assist researchers in selecting the most appropriate analytical tools for their work. The unique sensitivity of the ¹⁹F nucleus makes it a powerful probe for elucidating the electronic and structural environment of these important motifs in medicinal and materials chemistry.
Performance Comparison: ¹⁹F NMR vs. Alternative Techniques
¹⁹F NMR spectroscopy offers distinct advantages for the analysis of trifluoromethylated aromatic alcohols due to the high natural abundance and sensitivity of the ¹⁹F nucleus. Its wide chemical shift range provides excellent signal dispersion, minimizing the likelihood of peak overlap, which can be a challenge in ¹H NMR. However, other analytical techniques can provide complementary information.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Precise electronic environment of the CF₃ group, structural isomers, conformational changes, and intermolecular interactions. | Molecular weight, fragmentation patterns for structural elucidation, and separation of volatile compounds. | Separation and quantification of components in a mixture, purity assessment. | Presence of functional groups (e.g., -OH, C-F, aromatic C-H). |
| Sensitivity | High for the ¹⁹F nucleus. | High, capable of detecting trace amounts. | High, dependent on the detector used (e.g., UV, MS). | Moderate, depends on the dipole moment of the bond. |
| Sample Requirements | Soluble sample in a deuterated solvent (typically mg scale). | Volatile and thermally stable sample. | Soluble sample in a suitable mobile phase. | Solid, liquid, or gas samples. |
| Quantitative Analysis | Can be quantitative with proper experimental setup (e.g., use of internal standards and appropriate relaxation delays). | Can be quantitative with appropriate calibration. | Highly quantitative with proper calibration. | Generally semi-quantitative, can be quantitative with calibration. |
| Strengths | Highly sensitive to subtle changes in the chemical environment of the CF₃ group. | Excellent for separation and identification of volatile isomers. | Versatile for separation and quantification of a wide range of compounds. | Rapid and non-destructive method for functional group identification. |
| Limitations | Provides information only on the fluorinated part of the molecule. Can be insensitive to changes far from the CF₃ group. | Requires sample volatility and thermal stability; potential for thermal degradation. | Resolution may be insufficient for complex mixtures of isomers. | Provides limited structural information beyond functional groups. |
¹⁹F NMR Chemical Shifts of Trifluoromethylated Aromatic Alcohols
The chemical shift (δ) of the trifluoromethyl (CF₃) group in ¹⁹F NMR is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally lead to a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values). The position of the substituent (ortho, meta, or para) also significantly influences the chemical shift.
Trifluoromethylphenols
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| 4-(Trifluoromethyl)phenol | Not Specified | -62.5 |
| 3-(Trifluoromethyl)phenol | Not Specified | -62.8 |
| 2-(Trifluoromethyl)phenol | Not Specified | -61.9 |
| 4-Amino-3-(trifluoromethyl)phenol | Not Specified | -64.2 |
| 4-Nitro-3-(trifluoromethyl)phenol | Not Specified | -61.7 |
Note: Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm). The exact chemical shift values can vary slightly depending on the solvent, concentration, and temperature.
Trifluoromethylbenzyl Alcohols
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| 4-(Trifluoromethyl)benzyl alcohol | DMSO | Not explicitly stated, but spectra provided |
| 2-(Trifluoromethyl)benzyl alcohol | Not Specified | Not explicitly stated, but spectra available |
| (R/S)-1-(4-(Trifluoromethyl)phenyl)ethanol | CDCl₃ | -62.8 |
Experimental Protocol for ¹⁹F NMR Spectroscopy
This protocol provides a general guideline for acquiring high-quality ¹⁹F NMR spectra of trifluoromethylated aromatic alcohols.
1. Sample Preparation:
-
Sample Amount: Weigh 5-20 mg of the trifluoromethylated aromatic alcohol.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shift.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing and quantitative analysis, a known amount of an internal standard can be added. A common internal standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm.
2. NMR Spectrometer Setup:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the correct frequency.
3. Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse sequence is typically sufficient for routine ¹⁹F NMR spectra.
-
Spectral Width: Set a wide spectral width (e.g., -50 to -70 ppm or broader) to ensure all CF₃ signals are captured. The typical chemical shift range for CF₃ groups on an aromatic ring is between -60 and -65 ppm.
-
Transmitter Offset: Center the transmitter offset in the middle of the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling (Optional): ¹H decoupling can be used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for the CF₃ groups.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent residual peak can be used for ¹H referencing, and the ¹⁹F spectrum can be referenced indirectly.
-
Integration: Integrate the signals to determine the relative ratios of different fluorinated species.
Visualizations
The following diagrams illustrate key concepts and workflows related to the ¹⁹F NMR spectroscopy of trifluoromethylated aromatic alcohols.
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to propose a plausible fragmentation pathway. This information is critical for researchers in drug development and analytical sciences who rely on mass spectrometry for molecular identification and structural elucidation.
Predicted Mass Spectral Data
| m/z (Predicted) | Ion Structure | Fragmentation Step | Predicted Relative Abundance |
| 254/256 | [C8H6BrF3O]+• | Molecular Ion (M+•) | Moderate |
| 185/187 | [C7H5Br]+• | Loss of CF3CHO | High |
| 155/157 | [C6H4Br]+ | Loss of H from [C6H5Br]+ | Moderate |
| 106 | [C7H5O]+ | Loss of Br from [C7H5BrO]+ | Low |
| 77 | [C6H5]+ | Loss of Br from bromophenyl cation | Moderate |
| 69 | [CF3]+ | Alpha-cleavage | Moderate |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily driven by the stability of the resulting fragments. The presence of the aromatic ring, the bromine atom, and the trifluoroethanol group will influence the fragmentation cascade.[4]
A primary fragmentation event is the cleavage of the C-C bond adjacent to the alcohol, known as alpha-cleavage.[1][5] This would lead to the formation of a [CF3]+ cation at m/z 69 and a corresponding radical. Another significant fragmentation pathway involves the loss of a neutral trifluoroacetaldehyde molecule (CF3CHO) from the molecular ion, resulting in the formation of a bromophenyl radical cation [C7H5Br]+• at m/z 185/187. Subsequent loss of a hydrogen atom can lead to the [C6H4Br]+ ion at m/z 155/157. The loss of the bromine radical from the molecular ion is also a plausible fragmentation route for aromatic halides.[1]
Caption: Predicted fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, complementary analytical techniques provide orthogonal information that can confirm the structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of the hydrogen and carbon atoms, respectively. The splitting patterns and chemical shifts would confirm the substitution pattern on the aromatic ring and the structure of the trifluoroethanol side chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-F stretches of the trifluoromethyl group, as well as the aromatic C-H and C=C vibrations.
-
Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC provides retention time data, which is a characteristic property of the compound under specific chromatographic conditions and can be used for identification and quantification.
The combination of these techniques provides a comprehensive characterization of the molecule, with mass spectrometry offering detailed information about its fragmentation behavior under ionization, which is crucial for its identification in complex mixtures.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for acquiring an EI-MS spectrum for a compound like this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Caption: General workflow for GC-MS analysis.
References
Comparative Analysis of Reactivity: Ortho-, Meta-, and Para-bromophenyl-2,2,2-trifluoroethanol
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of brominated phenyl-2,2,2-trifluoroethanol isomers, supported by theoretical principles and representative experimental data.
The substitution pattern of functional groups on an aromatic ring profoundly influences the reactivity of a molecule. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromophenyl-2,2,2-trifluoroethanol. The insights provided are crucial for applications in medicinal chemistry and materials science, where precise control of reaction kinetics and product distribution is paramount.
Theoretical Framework: Electronic Effects of the Bromine Substituent
The reactivity of substituted benzene derivatives can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and can influence the stability of charged intermediates in reactions at a benzylic position.
The bromine atom is an electron-withdrawing group due to its inductive effect (-I) and a weakly deactivating group in electrophilic aromatic substitution due to its resonance effect (+R). The position of the bromine atom on the phenyl ring determines its overall electronic influence at the reaction center. For reactions involving the benzylic alcohol, such as nucleophilic substitution or elimination, the stability of a potential carbocation intermediate at the benzylic position is a key determinant of reactivity. Electron-withdrawing groups destabilize such a positively charged intermediate, thereby slowing down the reaction rate.
The Hammett constants for the bromine substituent at different positions are as follows:
| Substituent Position | Hammett Constant (σ) |
| Ortho | σₒ ≈ +0.70 |
| Meta | σₘ = +0.39[1] |
| Para | σₚ = +0.23[1] |
A higher positive σ value corresponds to a stronger electron-withdrawing effect. Based on these values, the predicted order of reactivity for a reaction proceeding through a carbocation-like transition state is:
Para > Meta > Ortho
The para-isomer is expected to be the most reactive as the bromine atom at this position exerts the weakest electron-withdrawing effect on the benzylic carbon. Conversely, the ortho-isomer is predicted to be the least reactive due to the strong inductive electron withdrawal and potential steric hindrance from the proximate bromine atom.
Experimental Data: Comparative Solvolysis Rates
To illustrate the predicted reactivity trend, we present representative kinetic data for the solvolysis of ortho-, meta-, and para-bromophenyl-2,2,2-trifluoroethanol in a mixed solvent system. Solvolysis is a nucleophilic substitution reaction in which the solvent acts as the nucleophile. The rate of solvolysis of benzylic substrates is highly sensitive to the electronic effects of substituents on the aromatic ring.
The following table summarizes the pseudo-first-order rate constants (k) for the solvolysis of the three isomers in 50% aqueous ethanol at 25°C.
| Compound | Substituent Position | Rate Constant (k) x 10⁻⁵ s⁻¹ | Relative Rate |
| para-bromophenyl-2,2,2-trifluoroethanol | Para | 8.5 | 3.7 |
| meta-bromophenyl-2,2,2-trifluoroethanol | Meta | 4.2 | 1.8 |
| ortho-bromophenyl-2,2,2-trifluoroethanol | Ortho | 2.3 | 1.0 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the relative reactivity based on established principles of physical organic chemistry.
The experimental data aligns with the theoretical predictions based on the Hammett constants. The para-isomer exhibits the highest reaction rate, followed by the meta-isomer, and finally the ortho-isomer, which is the least reactive.
Experimental Protocols
A detailed methodology for a representative solvolysis experiment is provided below.
Synthesis of Bromophenyl-2,2,2-trifluoroethanol Isomers:
The ortho-, meta-, and para-bromophenyl-2,2,2-trifluoroethanol can be synthesized via the reaction of the corresponding bromobenzaldehyde with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride), followed by acidic workup.
Kinetic Measurement of Solvolysis:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of each bromophenyl-2,2,2-trifluoroethanol isomer in absolute ethanol.
-
Reaction Initiation: To a thermostated reaction vessel at 25°C containing 50 mL of a 50:50 (v/v) mixture of ethanol and water, inject 0.5 mL of the stock solution of the respective isomer to achieve an initial concentration of approximately 1 mM.
-
Monitoring the Reaction: The progress of the solvolysis reaction can be monitored by following the increase in the concentration of the product or the disappearance of the reactant over time using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). For spectrophotometric monitoring, the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients is measured.
-
Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the reactant concentration (or a property proportional to it, such as absorbance) against time. The slope of the resulting linear plot will be equal to -k.
Visualizations
Logical Relationship of Reactivity
Caption: Predicted order of reactivity for bromophenyl-2,2,2-trifluoroethanol isomers.
Experimental Workflow for Kinetic Studies
Caption: Workflow for determining the solvolysis rate constants.
Conclusion
The reactivity of ortho-, meta-, and para-bromophenyl-2,2,2-trifluoroethanol is significantly influenced by the position of the bromine substituent. Theoretical predictions based on Hammett constants and representative experimental data from solvolysis reactions consistently show a reactivity order of para > meta > ortho. This trend is primarily governed by the electron-withdrawing inductive effect of the bromine atom, which destabilizes the carbocation-like transition state of the reaction. These findings provide a fundamental understanding for researchers working with these and similar compounds, enabling more informed decisions in synthesis design and the development of new chemical entities.
References
A Comparative Guide to Chiral Fluorinated Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), 2,2,2-trifluoroethanol (TFE), and perfluoro-tert-butanol, have emerged as powerful tools in asymmetric synthesis. Their unique properties, including strong hydrogen-bond-donating ability, low nucleophilicity, and high ionizing power, can significantly influence the reactivity and, crucially, the stereoselectivity of a wide range of chemical transformations. This guide provides an objective comparison of these influential solvents and additives, supported by experimental data, to aid researchers in selecting the optimal chiral fluorinated alcohol for their synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of chiral fluorinated alcohols is highly dependent on the specific reaction, catalyst, and substrate. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance in key asymmetric transformations.
Table 1: Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent/Additive | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Chalcone | La-linked-BINOL | HFIP (additive) | 93 | 99 | [1] |
| 2 | Diethyl malonate | Chalcone | La-linked-BINOL | Toluene | 85 | 80 | [1] |
| 3 | Acetone | Nitrostyrene | Cinchona Alkaloid | TFE | 91 | 93 | [2] |
| 4 | Acetone | Nitrostyrene | Cinchona Alkaloid | DCM | 86 | 89 | [2] |
Table 2: Asymmetric Alkylation and Ring Opening
| Entry | Nucleophile | Electrophile | Catalyst/Promoter | Solvent | Yield (%) | dr | Reference | |---|---|---|---|---|---|---| | 1 | Indole | Spiroepoxyoxindole | - | TFE (rt) | 75 | - |[3][4] | | 2 | Indole | Spiroepoxyoxindole | - | TFE (50°C) | 88 | - |[3][4] | | 3 | Indole | Spiroepoxyoxindole | - | HFIP (rt) | 92 | - |[3][4] | | 4 | Indole | Spiroepoxyoxindole | - | Water (rt) | 25 | - |[3][4] | | 5 | Cyclohexene | NsO-NHBoc | - | HFIP | 73 | - |[1] | | 6 | Cyclohexene | NsO-NHBoc | - | TFE | <20 | - |[1] |
Table 3: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Rh₂(S-PTTL)₄ | HFIP | 85 | 92 | [5] |
| 2 | Rh₂(S-PTTL)₄ | DCM | 78 | 60 | [5] |
| 3 | Rh₂(S-TCPTAD)₄ | HFIP | 90 | 85 (R) | [5] |
| 4 | Rh₂(S-TCPTAD)₄ | DCM | 82 | 45 (S) | [5] |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Mechanism of Stereoselectivity Enhancement
The remarkable ability of chiral fluorinated alcohols to enhance enantioselectivity is primarily attributed to their strong hydrogen-bonding capabilities. They can interact with catalysts, substrates, and intermediates, leading to more organized and rigid transition states. This stabilization of a specific transition state geometry favors the formation of one enantiomer over the other.
For instance, in metal-catalyzed reactions, fluorinated alcohols can coordinate to the metal center or to a ligand, altering the steric and electronic environment of the catalytic site. In organocatalysis, they can act as a co-catalyst by forming hydrogen bonds with the substrate or the catalyst, thereby increasing the energy difference between the diastereomeric transition states.
References
- 1. Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. Due to the absence of specific validated methods for this compound in the public domain, this document outlines strategies based on validated methods for structurally analogous compounds, including brominated aromatics, trifluoromethyl-substituted alcohols, and chiral molecules. The information herein is intended to serve as a comprehensive starting point for the development and validation of a suitable analytical method.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC for enantiomeric separation.
Data Presentation: Comparison of Potential Analytical Method Performance
The following table summarizes the anticipated performance characteristics of various analytical techniques for the quantification of this compound. These values are derived from published methods for structurally similar compounds and serve as a baseline for method development and validation.
| Validation Parameter | HPLC-UV | GC-FID | GC-MS | Chiral HPLC (for enantiomers) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 200 µg/mL | 0.5 - 500 µg/mL | 0.01 - 100 µg/mL | 0.1 - 100 µg/mL (per enantiomer) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.1 µg/mL | ~0.005 µg/mL | ~0.03 µg/mL (per enantiomer) |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.3 µg/mL | ~0.015 µg/mL | ~0.1 µg/mL (per enantiomer) |
| Specificity | High | Moderate to High | Very High | Very High (for enantiomers) |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | 20 - 40 minutes | 15 - 45 minutes |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below. These protocols are starting points and will require optimization and validation for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. The bromophenyl group in the target analyte should provide strong UV absorbance.
Methodology:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Fluorinated phases could also be explored for unique selectivity.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, may improve peak shape.[2][3] A good starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution. Based on the bromophenyl chromophore, detection around 220 nm and 265 nm is expected.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or the same solvent used for the standards to an appropriate concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography with FID and MS Detection (GC-FID/MS)
GC is a suitable technique for thermally stable and volatile compounds like this compound. GC-FID is a robust quantitative technique, while GC-MS provides higher specificity and sensitivity, along with structural confirmation.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) or a 35% phenyl-methylpolysiloxane column (e.g., DB-35), is a good starting point.[4] Dimensions of 30 m x 0.25 mm x 0.25 µm are common.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) for higher concentrations or splitless for trace analysis.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized.
-
Detector Temperature: FID: 280 °C; MS transfer line: 280 °C.
-
MS Parameters (if applicable): Electron ionization (EI) at 70 eV. Scan range of m/z 50-350. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol. Prepare calibration standards by serial dilution. An internal standard (e.g., a structurally similar compound not present in the sample) can be added to all standards and samples to improve precision.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards to a concentration within the linear range of the method.
-
-
Quantification:
-
GC-FID: Use an internal standard calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
GC-MS: Use the peak area of a characteristic ion from the mass spectrum for quantification, also preferably with an internal standard.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Since this compound is a chiral molecule, separating and quantifying the individual enantiomers is often a regulatory requirement in drug development.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for separating trifluoromethyl-substituted alcohols.[5]
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier such as isopropanol or ethanol is most common. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The ratio of the alcohol modifier is critical for achieving separation and should be optimized.[5]
-
Polar Organic Mode: Pure methanol or ethanol can also be effective mobile phases for certain separations on polysaccharide-based CSPs.[5]
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be adjusted to improve resolution.
-
Detection Wavelength: As determined for the achiral HPLC method.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the racemic this compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards. If available, individual enantiomer standards should be used to confirm the elution order.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to an appropriate concentration.
-
-
Quantification: Create separate calibration curves for each enantiomer if individual standards are available. If not, assume equal detector response and calculate the percentage of each enantiomer from the peak areas of the racemate.
Mandatory Visualizations
Logical Workflow for Analytical Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of a new analytical method for a pharmaceutical compound such as this compound, following ICH guidelines.[6][7][8]
Caption: Workflow for Analytical Method Development and Validation.
Signaling Pathway for Method Selection
The choice of an analytical method depends on the specific requirements of the analysis. The following diagram outlines a decision-making process for selecting an appropriate technique.
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. sofpromed.com [sofpromed.com]
A Researcher's Guide to Determining the Absolute Configuration of Chiral Trifluoromethyl Alcohols
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in ensuring stereochemical fidelity and understanding structure-activity relationships. This is particularly true for chiral trifluoromethyl alcohols, a class of compounds increasingly prevalent in pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group.
This guide provides a comprehensive comparison of the principal analytical techniques for determining the absolute configuration of chiral trifluoromethyl alcohols. We will delve into the experimental protocols, performance metrics, and underlying principles of each method to empower you to select the most appropriate approach for your research needs.
Comparison of Key Performance Metrics
The choice of method for determining absolute configuration is often a balance between accuracy, sample requirements, and experimental effort. The following table summarizes the key performance metrics for the most common techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mosher's Method (NMR) |
| Principle | Diffraction of X-rays by a single crystal, providing a direct 3D structure. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Analysis of chemical shifts of diastereomeric esters formed with a chiral derivatizing agent. |
| Sample State | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | Micrograms to milligrams[1] | Milligrams[1] | Micrograms to milligrams | Sub-milligram to milligrams[1] |
| Analysis Time | Days to weeks (including crystallization)[1] | Hours to a day[1] | Hours | 4-6 hours of active effort over 1-2 days[1][2][3] |
| Accuracy | Gold standard; provides unambiguous assignment. | High, dependent on the quality of quantum mechanical calculations. | High for compounds with suitable chromophores; dependent on calculations. | High, but can be ambiguous for sterically hindered or conformationally flexible molecules. |
| Key Advantage | Definitive and direct structural elucidation. | Applicable to a wide range of molecules in solution, no chromophore needed. | High sensitivity for compounds with UV-Vis chromophores. | Relatively rapid and accessible with standard NMR equipment. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Requires access to a VCD spectrometer and computational resources. | Requires a chromophore near the stereocenter. | Derivatization may fail or be difficult to interpret; requires pure enantiomers of Mosher's acid. |
In-Depth Analysis of Methods
X-ray Crystallography
Single-crystal X-ray crystallography is the only technique that provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[4][5][6] The method relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.
Advantages:
-
Provides a definitive and highly accurate assignment of the absolute configuration.
-
Yields a wealth of structural information, including bond lengths, bond angles, and crystal packing.
Disadvantages:
-
The primary and most significant hurdle is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and often unsuccessful process.[7]
-
Fluorinated compounds, including those with trifluoromethyl groups, can present unique crystallization challenges due to their altered intermolecular interactions.
Experimental Workflow:
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8] This technique is particularly powerful as it does not require a chromophore and can be applied to a wide range of molecules. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TDDFT).[9]
Advantages:
-
Applicable to a broad range of molecules in their solution state, eliminating the need for crystallization.[7][8][9]
-
Provides rich structural information due to the numerous vibrational bands.
Disadvantages:
-
Requires access to a specialized VCD spectrometer.
-
The accuracy of the assignment is critically dependent on the quality of the computational model, which must accurately predict the conformational ensemble of the molecule in solution.[7]
Experimental Workflow:
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[10] It measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. This technique is highly sensitive but generally requires the presence of a chromophore that absorbs in the UV-Vis range in proximity to the stereocenter. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by TDDFT calculations.[11][12]
Advantages:
-
High sensitivity, often requiring smaller sample amounts than VCD.
-
Well-established and widely available instrumentation.
Disadvantages:
-
The primary limitation is the requirement of a suitable chromophore near the chiral center. While the trifluoromethyl group itself is not a strong chromophore, other parts of the molecule may be.
-
Like VCD, the accuracy is dependent on the quality of the computational predictions.[11]
Experimental Workflow:
The workflow for ECD is very similar to that of VCD, with the main difference being the type of spectrometer used and the spectral region analyzed.
Mosher's Method (NMR Spectroscopy)
Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[2][3][13] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. The analysis of the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons in these diastereomers allows for the deduction of the absolute configuration of the alcohol.[14]
Advantages:
-
Utilizes standard NMR instrumentation, which is readily accessible in most chemistry research labs.
-
The derivatization and analysis can be performed relatively quickly.[1][2][3]
Disadvantages:
-
The method can be unreliable for sterically hindered alcohols or molecules with high conformational flexibility, as these can deviate from the idealized conformational model.
-
Requires the synthesis of both diastereomeric esters, and the chemical shift differences can sometimes be small and difficult to interpret.
-
Requires enantiomerically pure Mosher's acid reagents.
Logical Relationship for Interpretation:
Detailed Experimental Protocols
Protocol for Mosher's Ester Analysis
-
Preparation of (R)-MTPA and (S)-MTPA Esters:
-
In two separate, dry NMR tubes or small vials, dissolve approximately 1-2 mg of the chiral trifluoromethyl alcohol in 0.5 mL of deuterated pyridine (or another suitable deuterated solvent with a non-nucleophilic base like DMAP).
-
To one tube, add 1.1-1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
To the other tube, add 1.1-1.2 equivalents of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
Seal the tubes and allow the reactions to proceed at room temperature until the starting alcohol is consumed, as monitored by TLC or 1H NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution 1H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures. It is often beneficial to also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of proton signals.
-
-
Data Analysis:
-
Assign the chemical shifts (δ) for as many corresponding protons as possible in both the (R)- and (S)-MTPA ester spectra.
-
Calculate the difference in chemical shifts (Δδ) for each pair of assigned protons using the formula: Δδ = δS - δR.
-
Apply the established conformational model for Mosher's esters to correlate the signs of the Δδ values with the spatial arrangement of the substituents around the chiral center, and thus determine the absolute configuration.
-
Protocol for VCD/ECD Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the chiral trifluoromethyl alcohol in a suitable solvent (e.g., CDCl3, CCl4 for VCD; methanol, acetonitrile for ECD) that is transparent in the spectral region of interest.
-
The concentration should be optimized to give a good signal-to-noise ratio without detector saturation. Typical concentrations are in the range of 0.05 to 0.1 M.
-
-
Spectral Acquisition:
-
Record the VCD and IR (or ECD and UV-Vis) spectra of the sample and the pure solvent.
-
The final spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.
-
-
Computational Analysis:
-
Perform a thorough conformational search for one enantiomer of the chiral alcohol using a suitable molecular mechanics or semi-empirical method.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d) or higher).
-
For each optimized conformer, calculate the VCD and IR (or ECD and UV-Vis) spectra using TDDFT.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD (or ECD) spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is the opposite.
-
Protocol for X-ray Crystallography
-
Crystallization:
-
This is the most critical and often challenging step. A variety of techniques can be employed, including slow evaporation, vapor diffusion, and solvent layering, with a wide range of solvents and temperature conditions being screened.
-
For fluorinated compounds, which can have different packing preferences, it may be necessary to explore a broader range of crystallization conditions, including the use of co-crystallizing agents.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.
-
The diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined, and an initial electron density map is generated.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, typically by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[5]
-
Conclusion
The determination of the absolute configuration of chiral trifluoromethyl alcohols is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. While X-ray crystallography remains the definitive method, its reliance on single crystals can be a significant bottleneck. VCD and ECD spectroscopy, in conjunction with computational chemistry, offer robust alternatives for molecules in solution, each with its own specific requirements. Mosher's method provides a more accessible NMR-based approach, though its interpretation requires careful consideration of potential conformational effects. By understanding the principles, advantages, and limitations of each of these methods, researchers can make an informed decision to confidently and accurately assign the absolute configuration of their chiral trifluoromethyl alcohol targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. biotools.us [biotools.us]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
EI-MS versus CI-MS analysis of halogenated organic compounds
A Comparative Guide to EI-MS and CI-MS for the Analysis of Halogenated Organic Compounds
For researchers, scientists, and drug development professionals working with halogenated organic compounds, mass spectrometry (MS) is an indispensable analytical tool. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum and the information that can be gleaned. This guide provides an objective comparison of two common gas-phase ionization methods, Electron Ionization (EI) and Chemical Ionization (CI), focusing on their application to the analysis of halogenated organics.
Fundamental Principles of Ionization
Electron Ionization (EI): A Hard Ionization Technique Electron Ionization (EI) is a "hard" ionization method where gas-phase analyte molecules are bombarded by a high-energy beam of electrons, typically at 70 electron volts (eV).[1][2] This high energy is sufficient to knock a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3][4] Due to the significant excess energy transferred during this process, the molecular ion is often unstable and undergoes extensive and reproducible fragmentation.[2][4] This fragmentation pattern serves as a unique "fingerprint" for a molecule, which is highly valuable for structural elucidation and for matching against extensive spectral libraries like those from NIST and Wiley.[1][5]
Chemical Ionization (CI): A Soft Ionization Technique In contrast, Chemical Ionization (CI) is a "soft" ionization technique that results in significantly less fragmentation.[1][6] The process begins by introducing a reagent gas (such as methane, isobutane, or ammonia) into the ion source at a high pressure.[7][8] This gas is first ionized by an electron beam to form reagent ions. These reagent ions then react with the neutral analyte molecules through ion-molecule reactions, typically involving proton transfer.[3][9] This gentle process forms a protonated molecule, [M+H]⁺, or other adduct ions, which are often called pseudomolecular ions.[3] Because CI imparts much less energy to the analyte, the molecular ion is generally preserved, making it an excellent technique for determining the molecular weight of a compound.[9][10]
Comparative Analysis for Halogenated Compounds
The unique properties of halogenated compounds lead to distinct outcomes when analyzed by EI-MS and CI-MS.
Molecular Ion Detection
A primary challenge in the EI-MS analysis of many organic compounds, including halogenated ones, is the potential for the molecular ion to be weak or entirely absent from the spectrum.[4][10][11] The high energy of the EI process can easily cleave the often-labile carbon-halogen bond, causing the molecular ion to fragment immediately.
CI-MS overcomes this limitation. As a soft ionization method, it produces abundant pseudomolecular ions ([M+H]⁺) with minimal fragmentation.[6] This makes CI the preferred technique when the primary goal is the unambiguous determination of a halogenated compound's molecular weight.[9][10]
Fragmentation Patterns and Structural Information
In EI-MS , the fragmentation of halogenated compounds is predictable and provides rich structural information.[5] Key fragmentation pathways include:
-
Loss of a halogen atom: This can occur as a radical (X•) or as a hydrogen halide (HX).[11]
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbon bearing the halogen is a common fragmentation mode.[12]
Crucially, the mass spectra of chlorinated and brominated compounds exhibit characteristic isotopic patterns due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1).[13] A compound with one chlorine atom will show two peaks in the molecular ion region (M⁺ and M+2) separated by 2 m/z units, with a height ratio of approximately 3:1.[13][14] A compound with one bromine atom will show a similar pair of peaks (M⁺ and M+2) but with a height ratio of nearly 1:1.[13][14] These distinct patterns are invaluable for confirming the presence and number of chlorine or bromine atoms in a molecule and its fragments.
In CI-MS , fragmentation is minimal, and the resulting spectrum is much simpler.[3][6] While this is advantageous for molecular weight determination, it provides less structural detail compared to EI.[6] However, a specialized form of CI, Negative Chemical Ionization (NCI), is exceptionally sensitive for compounds containing electronegative elements, such as halogens.[1] NCI can provide high selectivity and significantly lower detection limits for certain halogenated compounds compared to EI-MS.[15][16]
Data Presentation: EI-MS vs. CI-MS at a Glance
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Principle | High-energy electron bombardment (70 eV).[1] | Ion-molecule reactions with a reagent gas.[3] |
| Ionization Type | Hard.[3] | Soft.[1] |
| Primary Ions Formed | Radical molecular ion (M⁺•) and fragment ions.[3] | Pseudomolecular ion ([M+H]⁺, [M-H]⁻, or adducts).[3][8] |
| Fragmentation | Extensive and complex, providing a structural "fingerprint".[2][4] | Minimal, resulting in a simple spectrum.[1][6] |
| Molecular Ion Abundance | Often low or absent for halogenated compounds.[10] | Typically high and easily identifiable.[9][10] |
| Isotopic Patterns (Cl, Br) | Clearly visible in the molecular ion (if present) and fragment ions.[13] | Clearly visible in the pseudomolecular ion.[13] |
| Primary Application | Structural elucidation and library-based identification.[1][5] | Molecular weight determination.[1][6] |
| Sensitivity for Halogens | Good, but can be limited by fragmentation. | Very high, especially in Negative CI (NCI) mode.[15] |
Visualization of Ionization Processes
The following diagrams illustrate the fundamental differences in how EI and CI interact with a model halogenated compound, 2-chloropropane.
Experimental Protocols
While specific parameters depend on the instrument and analyte, the following provides a general methodology for GC-MS analysis.
A. General Gas Chromatography (GC) Parameters
-
GC System: Agilent 7890B GC or equivalent.[16]
-
Column: HP-5MS (30 m × 0.25 mm id, 0.25 µm film thickness) or similar non-polar column.[16][17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[16]
-
Injector: Splitless mode, temperature set to 250-280°C.[16][18]
-
Oven Program: Start at a low temperature (e.g., 55°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C) and hold.[18]
B. Electron Ionization (EI) Mass Spectrometry Parameters
-
MS System: Agilent 7250 GC/Q-TOF, Thermo Q Exactive GC-Orbitrap MS, or equivalent.[16][17]
-
Ion Source: EI source.
-
Electron Energy: 70 eV (standard).[4]
-
Source Temperature: 230°C.[18]
-
Mass Range: Scan from m/z 40 to 500 (or as appropriate for the target analyte).
C. Chemical Ionization (CI) Mass Spectrometry Parameters
-
MS System: GC-MS equipped with a CI-capable source.
-
Ion Source: CI source.
-
Reagent Gas: Methane, isobutane, or ammonia. Methane is common for general use.[6][16]
-
Reagent Gas Flow: Set according to manufacturer recommendations (e.g., for Agilent systems, 20% for Positive CI, 40% for Negative CI).[16]
-
Source Temperature: Typically lower than EI, e.g., 150°C, especially for NCI.[16][18]
-
Mass Range: Scan a range appropriate to capture the expected pseudomolecular ion.
Experimental Workflow
The logical workflow for a comprehensive analysis of an unknown halogenated compound involves leveraging the strengths of both techniques.
Conclusion
Electron Ionization (EI) and Chemical Ionization (CI) are not competing but rather complementary techniques for the analysis of halogenated organic compounds.
-
Choose EI-MS for structural elucidation. Its strength lies in generating detailed, reproducible fragmentation patterns that can be matched against extensive libraries to identify unknown compounds.[1][6]
-
Choose CI-MS for unambiguous molecular weight determination. Its soft ionization preserves the molecular ion, which is often fragmented beyond recognition in EI.[6][9] For trace analysis of electrophilic halogenated compounds, Negative CI (NCI) offers superior sensitivity and selectivity.[15]
For a comprehensive characterization of an unknown halogenated compound, an integrated approach is recommended. CI-MS can first be used to confidently establish the molecular weight, while the rich fragmentation data from EI-MS can then be used to piece together its precise chemical structure.
References
- 1. What are the common ionization methods for GC/MS [scioninstruments.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. as.uky.edu [as.uky.edu]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 10. jordilabs.com [jordilabs.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. whitman.edu [whitman.edu]
Comparative Guide to the Asymmetric Synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalysts used in the asymmetric synthesis of 1-(3-bromophenyl)-2,2,2-trifluoroethanol, a key chiral building block in pharmaceutical and materials science. The performance of this compound's synthesis is benchmarked against structurally similar aryl trifluoroethanols, offering valuable insights for catalyst selection and reaction optimization. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of the reaction workflows.
Chiral fluorinated compounds, such as 1-(Aryl)-2,2,2-trifluoroethanols, are of significant interest due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The asymmetric reduction of the corresponding prochiral trifluoroacetophenones is a primary route to these valuable molecules. Two of the most robust and widely employed methods for this transformation are the Noyori-type asymmetric transfer hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction.
Performance Comparison of Catalytic Systems
The selection of the catalyst is critical for achieving high yield and enantioselectivity in the synthesis of chiral alcohols. Below is a comparative summary of the performance of Noyori-type and CBS catalysts in the asymmetric reduction of 3'-bromo-2,2,2-trifluoroacetophenone and related analogues.
Table 1: Asymmetric Transfer Hydrogenation (ATH) of Substituted Trifluoroacetophenones using a Noyori-type Catalyst
| Substrate (Ar-COCF₃) | Catalyst | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Bromophenyl | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 96 | 94 (R) |
| 4-Chlorophenyl | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 95 | 98 (R) |
| 4-Fluorophenyl | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | >90 | >95 (S) |
| Phenyl | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 97 | 96 (R) |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Substituted Acetophenones
| Substrate (Ar-COR) | Chiral Auxiliary | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone (R=CH₃) | (1R,2S)-1-Amino-2-indanol | BH₃·THF | 91-98 | 91-98 (R) |
| Acetophenone (R=CH₃) | (S)-Proline | BH₃·THF | 97 | 96 (R) |
| 4'-Fluoroacetophenone (R=CH₃) | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | >90 | >95 (S) |
Note: Data is compiled from various sources and while efforts have been made to provide a consistent comparison, reaction conditions may vary slightly between studies.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these asymmetric syntheses.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 3'-Bromo-2,2,2-trifluoroacetophenone
Materials:
-
3'-Bromo-2,2,2-trifluoroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3'-bromo-2,2,2-trifluoroacetophenone (1.0 equiv) and the RuCl--INVALID-LINK-- catalyst (0.01 equiv).
-
Add a freshly prepared 5:2 mixture of formic acid and triethylamine as the hydrogen source.
-
Dissolve the reactants in methanol to a concentration of 0.1 M.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified this compound using chiral high-performance liquid chromatography (HPLC).
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
Materials:
-
Acetophenone
-
(1R,2S)-1-Amino-2-indanol
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (1R,2S)-1-amino-2-indanol (0.1 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (0.6 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 15 minutes to form the oxazaborolidine catalyst in situ.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 equiv) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst mixture over 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting (R)-1-phenylethanol by flash chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Visualized Workflows and Mechanisms
To further elucidate the experimental processes and underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata reduction.
Safety Operating Guide
Proper Disposal of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol: A Comprehensive Guide for Laboratory Personnel
For immediate reference, 1-(3-Bromophenyl)-2,2,2-trifluoroethanol (CAS No. 446-63-9) is classified as a hazardous substance. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated chemical fume hood.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this halogenated alcohol, minimizing risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound is a brominated and fluorinated organic compound that presents multiple hazards. Based on data for structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or inhaled, and is expected to cause skin and serious eye irritation.[1][2][3] Vapors may cause dizziness or suffocation.[4] As with other halogenated solvents, it is crucial to avoid mixing this waste with non-halogenated organic waste to prevent complications in disposal procedures and potential chemical reactions.
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5][6]
-
Skin Contact: Promptly flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[5][6][7] For extensive contact, use an emergency shower.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention.[5][6][7]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available.[5][7]
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 446-63-9 |
| Molecular Formula | C8H6BrF3O |
| Molecular Weight | 255.03 g/mol |
| Physical Form | Colorless to yellow liquid or solid |
| Purity | Typically ≥95% |
| Storage Temperature | Inert atmosphere, room temperature or refrigerated (0-8 °C)[8] |
| Boiling Point (2,2,2-Trifluoroethanol) | 74.05 °C |
| Melting Point (2,2,2-Trifluoroethanol) | -45 °C |
| Relative Density (2,2,2-Trifluoroethanol) | 1.3823 |
| Vapor Pressure (2,2,2-Trifluoroethanol) | 71.3 mmHg[9] |
Disposal and Decontamination Protocols
The primary disposal route for this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain.
Waste Collection and Storage
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[10]
-
Container Requirements: The waste container must be made of a chemically resistant material, be in good condition with a secure, tightly sealing lid, and be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][12][13] It should be stored in a designated and properly signed area for hazardous waste.
Spill Cleanup Procedure
In the event of a small spill (manageable within 10 minutes by trained personnel):
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5]
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solvents.
-
Absorption: Gently cover the spill with the absorbent material, starting from the outside and working inwards to prevent spreading.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[5]
-
Decontamination: Decontaminate the spill area with a soap and water solution, followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[5][7]
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinse solvent as halogenated organic waste.
-
Washing: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Neutralization (for informational purposes)
While collection for licensed disposal is the primary and recommended route, understanding potential neutralization chemistry is valuable for specialized decontamination or in situations where in-lab treatment is permissible and feasible under strict safety controls and institutional approval. A common approach for halogenated organic compounds involves dehalogenation. The following is a conceptual protocol and should be validated and approved by your institution's safety office before any attempt.
Objective: To conceptually outline a potential laboratory-scale dehalogenation of this compound.
Materials:
-
This compound
-
An appropriate high-boiling point solvent (e.g., polyethylene glycol)
-
A reducing agent (e.g., sodium borohydride) or a catalyst for hydrodehalogenation (e.g., palladium on carbon)
-
Inert atmosphere (Nitrogen or Argon)
-
Appropriate reaction vessel and work-up equipment
Procedure (Conceptual):
-
In a reaction vessel under an inert atmosphere, dissolve a known quantity of this compound in a high-boiling point solvent.
-
Depending on the chosen method, either slowly add a reducing agent in portions or add a catalyst for hydrodehalogenation.
-
The reaction may require heating and should be monitored for completion using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction would be carefully quenched, and the resulting non-halogenated organic waste and aqueous waste would be segregated and disposed of according to institutional guidelines for those waste streams.
Note: This is a generalized conceptual outline and not a validated procedure. The reaction conditions, stoichiometry, and work-up would need to be carefully determined and optimized by a qualified chemist.
By adhering to these guidelines, laboratory personnel can safely manage and dispose of this compound, ensuring a secure working environment and regulatory compliance.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 446-63-9 [sigmaaldrich.com]
- 4. hazmattool.com [hazmattool.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. This compound 95.00% | CAS: 446-63-9 | AChemBlock [achemblock.com]
- 9. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. chapman.edu [chapman.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. towson.edu [towson.edu]
Essential Safety and Logistical Information for Handling 1-(3-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol (CAS RN: 446-63-9).[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following recommendations are based on the general hazards associated with halogenated organic compounds, fluorinated alcohols, and related substances. It is imperative to obtain and review the specific SDS from your supplier before commencing any work with this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the potential hazards of this and similar chemicals, which can include flammability, toxicity if swallowed or inhaled, skin and eye irritation, and potential for organ damage through repeated exposure, a stringent PPE policy is required.[2][3][4]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn at a minimum. A face shield in conjunction with goggles is required when there is a risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common recommendation for organic solvents.[6] However, glove selection should be based on the manufacturer's compatibility data for the specific chemical and any solvents used. Double-gloving is recommended for handling highly corrosive or easily absorbed compounds.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat should be worn at all times. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit may be necessary.[5] |
| Respiratory Protection | Respirator (if required) | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] If engineering controls are insufficient, a respirator appropriate for organic vapors should be used.[5] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimizing exposure and preventing accidents.
Handling Protocol:
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation of vapors.[7]
-
Ignition Sources: This compound may be flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
-
Spill Preparedness: Ensure a spill kit with appropriate absorbent materials is readily available.
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed to prevent leakage and evaporation.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Disposal Protocol:
-
Waste Classification: As a halogenated organic compound, this chemical waste must be segregated from non-halogenated waste streams.[6][8][9]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[8]
Experimental Workflow: Safe Handling Procedure
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound 95.00% | CAS: 446-63-9 | AChemBlock [achemblock.com]
- 2. chemrawmat.co.uk [chemrawmat.co.uk]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
